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  • Product: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
  • CAS: 23590-61-6

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Note on the Core Scaffold: This guide focuses on the pyrido[2,3-d]pyrimidin-7(8H)-one core structure. While the initial query...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Core Scaffold: This guide focuses on the pyrido[2,3-d]pyrimidin-7(8H)-one core structure. While the initial query mentioned the isomeric pyridazinone system, a comprehensive review of the scientific and patent literature reveals that the pyrimidinone scaffold is the overwhelmingly predominant and therapeutically relevant structure, often referred to as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to the purine bases of DNA and RNA provides a unique framework for designing targeted therapies.[1][3] This document therefore synthesizes the extensive mechanistic data available for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to provide a guide of maximum utility and scientific accuracy.

Chapter 1: The Pyrido[2,3-d]pyrimidin-7(8H)-one: A Privileged Scaffold in Drug Discovery

The pyrido[2,3-d]pyrimidin-7(8H)-one is a bicyclic heterocyclic system formed by the fusion of a pyridine and a pyrimidine ring.[1] This scaffold has garnered significant interest in medicinal chemistry due to its ability to serve as a versatile template for developing ligands that interact with a multitude of biological receptors and enzymes.[2] Its success stems from its rigid structure and the numerous points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] Derivatives of this core have been investigated for a wide array of therapeutic applications, most notably as anticancer agents, but also as anti-inflammatory, antimicrobial, and CNS-active compounds.[2][6]

Chapter 2: The Dominant Mechanism: ATP-Competitive Kinase Inhibition

The most prevalent mechanism of action for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is the inhibition of protein kinases.[2][5] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are designed to act as ATP-competitive inhibitors. Their core structure mimics the adenine region of ATP, allowing them to bind to the highly conserved ATP-binding pocket in the kinase domain. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity. The specificity for different kinases is achieved by modifying the substituents on the scaffold, which can form additional interactions with unique amino acid residues in the surrounding hinge region, front pocket, and back pocket of the ATP-binding site.

cluster_kinase Kinase Domain ATP_Pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate Protein ATP_Pocket->Phospho_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_Pocket Binds Inhibitor Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Inhibitor->ATP_Pocket Competitively Binds & Blocks Substrate Substrate Protein Substrate->ATP_Pocket Signal_Propagation Downstream Signal Propagation Phospho_Substrate->Signal_Propagation cluster_ras RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Recruits SOS1 SOS1 GRB2->SOS1 Recruits KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Promotes GDP/GTP Exchange Inhibitor Pyrido[2,3-d]pyrimidin-7-one (e.g., Compound 8u) Inhibitor->SOS1 Inhibits KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->SOS1 RAF RAF KRAS_GTP->RAF Activates AKT AKT KRAS_GTP->AKT Activates (via PI3K) MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: Inhibition of the KRAS pathway via SOS1 targeting.

Target: Deubiquitinating Enzymes (DUBs)
  • Ubiquitin-Specific Protease 1 (USP1): USP1 is a deubiquitinating enzyme that is overexpressed in some cancers and plays a role in DNA damage repair. [7]Inhibiting USP1 can suppress tumor growth and potentially overcome resistance to other therapies like PARP inhibitors. [7]Novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been synthesized as potent USP1 inhibitors, highlighting another distinct mechanistic class for this versatile scaffold. [7]

Chapter 4: Quantitative Analysis of Biological Activity

The potency of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Below is a summary of representative data from the literature.

CompoundTargetAssay TypePotencyCell Lines / ContextReference
8u SOS1BiochemicalIC50: 95.4 nMInhibition of SOS1-KRAS interaction[8]
8u Cell Growth3D Growth AssayIC50: 3.56 nMNCI-H358 (KRAS G12C)[8]
8u Cell Growth3D Growth AssayIC50: 6.28 nMAsPC-1 (KRAS G12D)[8]
5o TTKKinase AssayIC50: 23 nMInhibition of TTK kinase activity[9][10]
5o TTKBinding AffinityKd: 0.15 nMDirect binding to TTK[9][10]
9f HPK1TR-FRET AssayIC50: 0.32 nMInhibition of HPK1 kinase activity[11]

Chapter 5: Key Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of action requires a combination of biochemical, cellular, and biophysical assays.

Protocol 1: Cellular Target Engagement via Western Blot

This protocol is used to determine if the compound inhibits the target protein within the cell by measuring the phosphorylation status of a known downstream substrate.

Objective: To assess the inhibition of SOS1-mediated signaling by measuring the levels of phosphorylated ERK (p-ERK) and AKT (p-AKT) in KRAS-mutant cancer cells.

Methodology:

  • Cell Culture: Plate KRAS-mutant cells (e.g., MIA PaCa-2 or AsPC-1) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrido[2,3-d]pyrimidin-7-one inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-ERK/total ERK and p-AKT/total AKT indicates successful target engagement and inhibition of the pathway. [8]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is used to assess the effect of a compound on cell cycle progression, which is a common outcome for inhibitors of cell cycle kinases like TTK or SIK.

Objective: To determine if a TTK or SIK inhibitor induces cell cycle arrest.

Methodology:

  • Cell Treatment: Plate cancer cells (e.g., HCT-116) and treat them with the inhibitor or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control indicates cell cycle arrest. [12][13]

Start Treat Cells with Compound Harvest Harvest & Fix Cells in 70% Ethanol Start->Harvest Stain Stain with Propidium Iodide (PI) & RNase A Harvest->Stain Flow Acquire Data on Flow Cytometer Stain->Flow Analyze Analyze DNA Content Histogram Flow->Analyze Result Quantify % of Cells in G1, S, G2/M Phases Analyze->Result

Caption: Workflow for cell cycle analysis by flow cytometry.

Chapter 6: Conclusion and Future Outlook

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in its ability to be adapted to a wide range of biological targets. Its primary mechanism of action as an ATP-competitive kinase inhibitor has yielded numerous potent compounds against targets in oncology (TTK, SIK, HPK1) and neurodegeneration (NUAK1). [9][14][11][12]Furthermore, innovative drug design has expanded its mechanistic scope to include the allosteric inhibition of GEFs like SOS1 and the direct inhibition of deubiquitinating enzymes like USP1, tackling challenging oncogenic pathways from new angles. [8][7] Future research will likely focus on further enhancing the selectivity of these inhibitors to minimize off-target effects and on exploring novel combinations with other targeted therapies to overcome drug resistance. The continued exploration of this privileged scaffold promises to deliver a new generation of precision medicines for a variety of human diseases.

References

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones 1 and diversity centers of such a scaffold (2). ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zbirnik naukovih prac' «Farmacevticnij casopis». [Link]

  • Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. ResearchGate. [Link]

  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives As Potent USP1 Inhibitors. ResearchGate. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

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Exploratory

An In-depth Technical Guide to the Electronic and Steric Properties of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the electronic and steric characteristics of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, a heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic and steric characteristics of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By examining its structural features, this document aims to offer valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Scaffold

The pyrido[2,3-d]pyridazine core is a prominent heterocyclic scaffold in the field of drug discovery, recognized for its diverse pharmacological activities. This class of compounds has demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The biological efficacy of these molecules is intrinsically linked to their electronic and steric properties, which govern their interactions with biological targets. Understanding these characteristics is therefore paramount for the rational design of more potent and selective drug candidates. This guide will delve into the specific electronic and steric attributes of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, providing a foundational understanding for its application in medicinal chemistry.

Synthesis and Spectroscopic Characterization

A reliable synthetic route to 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is crucial for its availability for further studies. The compound can be synthesized from 2,3-pyridine dicarboxylic acid as a starting material.[3]

Synthetic Protocol

The synthesis involves a multi-step process:

  • Dehydration: 2,3-Pyridine dicarboxylic acid is first dehydrated using acetic anhydride to form Furo[3,4-b]pyridine-5,7-dione.

  • Ring Formation: The resulting dione is then treated with hydrazine hydrate to yield 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.[3]

  • Chlorination: The dione is subsequently chlorinated using phosphorous oxychloride in the presence of pyridine to produce 5,8-dichloropyrido[2,3-d]pyridazine.

  • Oxidation: Finally, selective oxidation of the dichloro-derivative with dilute hydrochloric acid affords the target compound, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.[3]

Diagram of the Synthetic Workflow

G A 2,3-Pyridine Dicarboxylic Acid B Furo[3,4-b]pyridine-5,7-dione A->B Acetic anhydride C 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione B->C Hydrazine hydrate D 5,8-dichloropyrido[2,3-d]pyridazine C->D POCl3, Pyridine E 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one D->E Dilute HCl

Caption: Synthetic pathway for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Spectroscopic Data

The structural confirmation of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is achieved through various spectroscopic techniques. The following table summarizes the key spectral data reported in the literature.[3]

Spectroscopic MethodKey Features
Infrared (IR) Strong absorption peak for C-Cl observed between 660-890 cm⁻¹. Characteristic absorption band for the aromatic ketone (C=O) in the range of 1600-1780 cm⁻¹.
¹H-NMR A singlet peak between δ 13.0-11.70 ppm attributed to the NH proton of the pyridazinone ring.
¹³C-NMR A signal around δ 158 ppm corresponding to the C=O of the pyridazinone ring.
Mass Spectrometry A peak at m/z 182.0, corresponding to the molecular ion [M+H]⁺.

Electronic Properties: A Computational Perspective

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For related pyridazinone derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level have been employed to analyze their electronic characteristics.[4] It is reasonable to infer that for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, the HOMO would be distributed over the electron-rich regions of the fused ring system, while the LUMO would be located on the electron-deficient areas. The presence of the electron-withdrawing chlorine atom and the carbonyl group would be expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, it is anticipated that the regions around the nitrogen atoms and the carbonyl oxygen would exhibit a negative electrostatic potential due to the presence of lone pairs of electrons. Conversely, the hydrogen atom attached to the nitrogen in the pyridazinone ring and the regions around the chlorine atom are expected to show a positive electrostatic potential. This distribution of charge is critical in understanding the molecule's intermolecular interactions and its binding affinity to biological targets.

Conceptual Workflow for Computational Analysis

G A 3D Structure of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C Verify minimum energy D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Analysis of Results D->E

Caption: A general workflow for the computational analysis of molecular properties.

Steric Properties and Their Implications

The three-dimensional arrangement of atoms in 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, or its steric properties, plays a significant role in its ability to interact with the active sites of enzymes and receptors.

Molecular Geometry

While a crystal structure for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one has not been reported, analysis of related fused heterocyclic systems suggests that the pyridopyridazinone core is likely to be largely planar. The planarity of the ring system can facilitate stacking interactions, such as pi-pi stacking, with aromatic residues in a protein's binding pocket.

Influence of the Chloro Substituent

The chlorine atom at the 5-position is a key feature influencing the steric landscape of the molecule. Its van der Waals radius will create a specific steric footprint that can either be favorable for binding, by occupying a hydrophobic pocket, or unfavorable, by causing steric clashes with the receptor. The position of the chlorine atom can also influence the overall conformation of the molecule and any appended substituents.

The chloro-substituent is also a site of potential reactivity, being susceptible to nucleophilic aromatic substitution (SNA_r) reactions.[5] This allows for the introduction of a variety of functional groups at this position, making it a valuable handle for the synthesis of diverse derivatives with modified steric and electronic properties.

Conclusion

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is well-established, and its structure can be reliably characterized by standard spectroscopic methods. While direct experimental and computational data on its electronic and steric properties are limited, a qualitative understanding can be derived from the analysis of related compounds. The presence of the electron-withdrawing chlorine atom and the pyridazinone ring system imparts distinct electronic features that are likely to be crucial for its biological activity. Furthermore, the steric bulk and reactivity of the chloro substituent offer opportunities for synthetic modification to optimize its pharmacological profile. Further computational and experimental studies, including X-ray crystallography and detailed DFT analysis, would provide a more quantitative and in-depth understanding of the properties of this promising molecule.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC. Retrieved from [Link]

  • Computational Analysis of Pyridopyrimidine-based Polo Like Kinase 2 (PLK2) Inhibitors: Probing the Relationship between Structural Features and Anticancer Potency. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Retrieved from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. (n.d.). SciSpace. Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). PubMed. Retrieved from [Link]

  • 8-chloropyrido[2,3-d]pyridazin-5-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one: A Key Intermediate for Kinase Inhibitor Scaffolds

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, a heterocyclic scaffold of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrido[2,3-d]pyridazinone core is a key structural motif in the development of various therapeutic agents, particularly kinase inhibitors such as those targeting Poly(ADP-ribose) polymerase-1 (PARP-1).[1] The protocol herein details the cyclocondensation of 2,3-pyridinedicarboxylic acid with hydrazine hydrate to form the bicyclic dione intermediate, followed by a selective chlorination to yield the target compound. This guide is designed for researchers in drug discovery and process development, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

The pyrido[2,3-d]pyridazine framework is a "privileged scaffold" in drug discovery, prized for its structural resemblance to purine nucleobases, allowing it to interact with a wide range of biological targets.[2][3] Specifically, the title compound, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, serves as a versatile building block. The chlorine atom at the 5-position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]

The synthetic strategy is a robust and scalable two-step process:

  • Step 1: Heterocycle Formation. Synthesis of the core bicyclic structure, Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione, via the condensation of a commercially available pyridine precursor with hydrazine.

  • Step 2: Selective Chlorination. Conversion of the dione intermediate into the target 5-chloro derivative using a standard chlorinating agent.

This approach is logical and efficient, beginning with the construction of the foundational ring system followed by the introduction of a key functional group for further elaboration.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Selective Chlorination A 2,3-Pyridinedicarboxylic Acid B Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione A->B + Hydrazine Hydrate (Glacial Acetic Acid, Reflux) C Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione D 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Target Compound) C->D + Phosphorus Oxychloride (POCl₃) (Reflux)

Caption: Overall two-step synthesis pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Synthesis of Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione (Intermediate I)

Principle: This reaction proceeds via the nucleophilic attack of the nitrogen atoms of hydrazine on the carboxylic acid groups of 2,3-pyridinedicarboxylic acid. The subsequent intramolecular condensation and dehydration (facilitated by heat and the acidic solvent) results in the formation of the stable, fused pyridazinone ring system. The use of the diacid is a common starting point for such cyclizations.[6][7]

Materials and Equipment:

  • 2,3-Pyridinedicarboxylic acid

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 2,3-pyridinedicarboxylic acid (10.0 g, 59.8 mmol, 1.0 eq).

  • Add glacial acetic acid (100 mL) to the flask. Stir the mixture to create a suspension.

  • Carefully add hydrazine hydrate (80% solution, 4.5 mL, approx. 75 mmol, 1.25 eq) to the suspension dropwise at room temperature.

    • Scientist's Note: Hydrazine is highly toxic and corrosive. Handle with extreme care in a fume hood. The addition is exothermic; a slow rate prevents excessive temperature increase.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle.

  • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid and unreacted hydrazine salts.

  • Dry the collected solid under vacuum at 60 °C to a constant weight to yield Intermediate I as an off-white to pale yellow solid.

Protocol 2: Synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Target Compound)

Principle: This step involves the conversion of a cyclic amide (lactam) at the 5-position of the pyridopyridazinedione into a chloro group. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that achieves this transformation. This is a standard and effective method for chlorinating such heterocyclic systems.[8]

Materials and Equipment:

  • Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione (Intermediate I)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser and gas trap (scrubber)

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, place Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione (Intermediate I) (5.0 g, 30.6 mmol, 1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. POCl₃ serves as both the reagent and the solvent.

    • Safety Critical: POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Always handle it with extreme caution under anhydrous conditions and in a well-ventilated fume hood. A gas trap containing a sodium hydroxide solution is recommended to neutralize the evolving HCl.

  • Fit the flask with a reflux condenser (with a gas trap) and heat the mixture to reflux (approx. 105 °C).

  • Maintain the reflux for 4-6 hours. The mixture should become a clearer, dark solution. Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Prepare a large beaker (2 L) containing a substantial amount of crushed ice (approx. 500 g).

  • EXTREME CAUTION: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will generate large volumes of HCl gas. Perform this step in the back of a fume hood.

  • Once the quench is complete, a precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Collect the crude solid product by vacuum filtration. Wash the solid with cold water.

  • For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol.

  • Dry the final product under vacuum to yield 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Data Summary and Characterization

The following table summarizes the key reaction parameters. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents 2,3-Pyridinedicarboxylic acid, Hydrazine hydratePOCl₃
Solvent Glacial Acetic AcidPhosphorus Oxychloride
Temperature Reflux (~118 °C)Reflux (~105 °C)
Reaction Time 6 - 8 hours4 - 6 hours
Work-up Precipitation & FiltrationIce Quench, Neutralization, Filtration
Expected Yield 80 - 90%65 - 75%
Product Form Off-white solidLight brown/tan solid

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the heterocyclic rings.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To observe characteristic C=O and N-H stretches.

  • Melting Point (MP): As an indicator of purity.

References

  • El-Masry, G. H., & El-Naggar, M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 88, 102957.
  • Gomaa, M. A.-M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-333. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Ohashi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 766-771. [Link]

  • Ohashi, T., et al. (2021). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 12(7), 1133-1140. [Link]

  • Fathalla, O. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. [Link]

  • Yassin, F. A., et al. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(1), 16-26. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Introduction: The Privileged Pyrido[2,3-d]pyridazine Scaffold The pyrido[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrido[2,3-d]pyridazine Scaffold

The pyrido[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes implicated in oncogenesis and inflammatory diseases.[3] The ability to functionalize this core at various positions is crucial for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The 5-chloro-pyrido[2,3-d]pyridazin-8(7H)-one derivative is a key intermediate, primed for diversification at the C5 position via nucleophilic aromatic substitution (SNAr). This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions on this valuable substrate.

Scientific Foundation: Understanding the SNAr Reaction on an Electron-Deficient Heterocycle

The facility of nucleophilic aromatic substitution on 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a direct consequence of the electronic nature of the fused ring system. Unlike electron-rich aromatic rings (like benzene) that are resistant to nucleophilic attack, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold is inherently electron-deficient. This is due to the cumulative electron-withdrawing effects of the nitrogen atoms within the pyridine and pyridazine rings, as well as the carbonyl group at the C8 position.

This electron deficiency renders the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to attack by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, as detailed below.

Mechanism of Action: The Meisenheimer Complex

The accepted mechanism for SNAr involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the C5 position, which bears the chlorine leaving group. This forms a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily disrupted.

  • Formation of the Meisenheimer Complex: The negative charge generated in the intermediate is delocalized across the electron-deficient ring system, primarily onto the electronegative nitrogen atoms and the carbonyl oxygen. This resonance stabilization of the Meisenheimer complex is the driving force for the initial nucleophilic addition.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

The presence of electron-withdrawing groups is crucial for stabilizing the Meisenheimer intermediate and thus facilitating the SNAr reaction.[4][5] In the case of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, the fused pyridazinone ring acts as a powerful internal electron-withdrawing moiety.

Experimental Protocols

This section provides a general protocol for the nucleophilic aromatic substitution of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one with various nucleophiles. The following procedures are based on established methodologies for SNAr reactions on electron-deficient heteroaromatics and specific examples from the literature.[6]

General Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant Weighing: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, Nucleophile, Base (if required) B Solvent Addition: e.g., PEG-400, DMSO, NMP A->B Dissolve C Inert Atmosphere: Purge with N2 or Ar B->C Setup D Heating & Stirring: 120-140 °C C->D Initiate E Reaction Monitoring: TLC or LC-MS D->E Monitor F Cooling to Room Temperature E->F Completion G Precipitation/Extraction: e.g., Addition of water F->G H Filtration or Phase Separation G->H I Purification: Recrystallization or Column Chromatography H->I J Product Characterization: NMR, MS, IR I->J

Caption: General experimental workflow for the SNAr reaction.

Protocol 1: Substitution with Amine Nucleophiles

This protocol is adapted from the work of Rudresh HM, et al. (2024), who demonstrated the successful substitution with secondary amines.[6]

Materials:

  • 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 equivalents)

  • Polyethylene glycol-400 (PEG-400)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1 equivalent).

  • Add the desired amine nucleophile (1.1 - 1.5 equivalents).

  • Add PEG-400 as the solvent (a sufficient amount to ensure good stirring).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Purge the reaction vessel with an inert gas (N2 or Ar).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Substitution with Thiol and Alkoxide Nucleophiles

For thiol and alcohol nucleophiles, the use of a non-nucleophilic base is generally required to deprotonate the nucleophile, thereby increasing its reactivity.

Materials:

  • 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

  • Thiol or alcohol nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous polar aprotic solvent.

  • If using a strong base like NaH, add it to the solvent first. Then, carefully add the thiol or alcohol nucleophile (1.1 - 1.5 equivalents) portion-wise at 0 °C and allow the mixture to stir for 15-30 minutes to ensure complete deprotonation.

  • If using a carbonate base, add the base and the nucleophile to the solvent.

  • Add 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1 equivalent) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding cold water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Guide to Reaction Conditions

The choice of solvent, base, and temperature is critical for a successful SNAr reaction. The following table provides a summary of typical conditions for different classes of nucleophiles.

Nucleophile ClassTypical SolventsRecommended BasesTemperature Range (°C)Notes and Causality
Amines PEG-400, DMSO, NMP, DioxaneOften not required (amine acts as its own base) or Et3N, DIPEA80 - 140PEG-400 has been shown to be effective and is a greener solvent alternative.[6] Higher temperatures are often needed for less nucleophilic amines.
Thiols DMSO, DMF, NMPNaH, K2CO3, Cs2CO325 - 100Thiols are generally very potent nucleophiles, especially after deprotonation. Reactions often proceed at lower temperatures compared to amines or alcohols.
Alcohols/Phenols DMSO, DMF, NMP, THFNaH, K2CO3, t-BuOK80 - 120Alkoxides are strong nucleophiles. Anhydrous conditions are crucial, especially when using reactive bases like NaH.

Visualization of the SNAr Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a visual representation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective base or incomplete deprotonation.1. Use a stronger base (e.g., NaH instead of K2CO3) to generate a more potent nucleophile.2. Increase the reaction temperature incrementally (e.g., in 10 °C steps).3. Switch to a more polar aprotic solvent like DMSO or NMP to better solvate the intermediate.
Formation of Side Products 1. Reaction at other positions (less likely for this substrate).2. Decomposition of starting material or product at high temperatures.3. Reaction with the pyridazinone nitrogen or carbonyl group.1. Lower the reaction temperature.2. Use a milder base.3. If applicable, protect other reactive functional groups on the nucleophile.
Difficult Purification 1. Residual high-boiling solvent (e.g., DMSO, PEG-400).2. Product has similar polarity to starting material.1. For DMSO, perform multiple aqueous washes during work-up. For PEG-400, precipitation with water is usually effective.[6]2. Optimize column chromatography conditions (try different solvent systems or use a gradient elution).

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed, 31744155. [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. (n.d.). PMC. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This key heterocyclic intermediate is a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This key heterocyclic intermediate is a valuable building block in medicinal chemistry, and its functionalization via modern cross-coupling methodologies is of paramount importance for the development of novel therapeutic agents. This document explores the foundational principles of palladium catalysis and offers specific, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, tailored for researchers, chemists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and troubleshooting are central themes of this guide.

Introduction: The Pyridopyridazinone Scaffold in Drug Discovery

The pyridopyridazinone core is a privileged heterocyclic scaffold, frequently encountered in a diverse array of biologically active molecules.[1] Its unique electronic properties and rigid structure make it an attractive framework for designing ligands that can interact with various biological targets. The derivatization of this core is crucial for fine-tuning the pharmacological properties of lead compounds in drug discovery programs. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient route to a wide range of substituted pyridopyridazinone analogs.[2] This guide focuses on the 5-chloro-substituted isomer, a versatile handle for introducing molecular diversity at a key position of the scaffold.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency.[1][2] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism consists of three key elementary steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): The coupling partner (organoboron, amine, or alkyne) displaces the halide on the palladium complex.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Coupling Partner Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Coupling Partner Complex Transmetalation (R-M) Product Product Coupling Partner Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Microwave Suzuki Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 5-Chloropyridopyridazinone - Arylboronic Acid - Base (K₂CO₃) B Add Solvent (Dioxane/Water) A->B C Degas with N₂/Ar B->C D Add Pd Catalyst C->D E Microwave Irradiation (100-140°C, 15-60 min) D->E F Dilute with EtOAc E->F G Wash with Water & Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Column Chromatography H->I

Figure 2: Workflow for Microwave-Assisted Suzuki Coupling.
  • Materials:

    • 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or SPhos-Pd-G2) (5 mol%)

    • Base (e.g., K₂CO₃) (3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a microwave reaction vial, add the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, arylboronic acid, and base.

    • Add the solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the palladium catalyst.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction to the specified temperature (typically 100-140 °C) for 15-60 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3.2.2: Conventional Heating Suzuki-Miyaura Coupling

  • Procedure:

    • Follow steps 1-4 from the microwave protocol in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform the work-up and purification as described in the microwave protocol.

Representative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidSPhos-Pd-G2 (3)K₂CO₃Dioxane/H₂O120 (MW)0.592
33-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O1101678
42-Thienylboronic acidSPhos-Pd-G2 (3)K₂CO₃Dioxane/H₂O100888

Note: The above data is illustrative and based on typical outcomes for similar heterocyclic systems. Actual yields may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [5]This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Rationale for Component Selection
  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., RuPhos-Pd-G3) are often superior to traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently. [6]* Ligand: The choice of ligand is critical and depends on the amine. For primary amines, BrettPhos is often effective, while RuPhos is a good choice for secondary amines. [6]* Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker base like K₃PO₄ can be used, often requiring higher temperatures. [6]* Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Experimental Protocol

Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A To an oven-dried flask, add: - Pd precatalyst - Ligand - Base (NaOtBu) B Evacuate and backfill with N₂/Ar (3x) A->B C Add 5-Chloropyridopyridazinone and Amine B->C D Add degassed, anhydrous solvent C->D E Heat to 80-110°C D->E F Cool and quench with water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify via Column Chromatography H->I

Figure 3: Workflow for Buchwald-Hartwig Amination.
  • Materials:

    • 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium precatalyst (e.g., RuPhos-Pd-G3) (2-5 mol%)

    • Ligand (e.g., RuPhos) (if not using a precatalyst)

    • Base (e.g., NaOtBu) (1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst and base.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Representative Data
EntryAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineRuPhos-Pd-G3 (2)NaOtBuToluene1001690
2MorpholineRuPhos-Pd-G3 (2)NaOtBuToluene1001295
3BenzylamineBrettPhos-Pd-G3 (3)K₃PO₄Dioxane1102482
4tert-ButylamineBrettPhos-Pd-G3 (3)NaOtBuToluene801888

Note: The above data is illustrative and based on typical outcomes for similar heterocyclic systems. Actual yields may vary.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [7]It is an invaluable tool for introducing sp-hybridized carbon atoms into aromatic systems.

Rationale for Component Selection
  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for Sonogashira couplings.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step. [7]* Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and often as the solvent.

  • Solvent: Anhydrous THF or DMF are common co-solvents with the amine base.

Experimental Protocol

Protocol 5.2.1: General Procedure for Sonogashira Coupling

Sonogashira Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A To a flask, add: - 5-Chloropyridopyridazinone - PdCl₂(PPh₃)₂ - CuI B Evacuate and backfill with N₂/Ar (3x) A->B C Add degassed solvent (THF) and base (Et₃N) B->C D Add terminal alkyne C->D E Stir at RT to 60°C D->E F Filter through Celite E->F G Concentrate filtrate F->G H Purify via Column Chromatography G->H

Figure 4: Workflow for Sonogashira Coupling.
  • Materials:

    • 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Base (e.g., Triethylamine) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF)

  • Procedure:

    • To a round-bottom flask, add the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add the degassed solvent and the base via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60 °C) for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Data
EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)Et₃NTHFRT891
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)Et₃NTHF501287
31-HexynePdCl₂(PPh₃)₂ (2)DIPEADMF60684
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)Et₃NTHFRT1679

Note: The above data is illustrative and based on typical outcomes for similar heterocyclic systems. Actual yields may vary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; insufficient degassing.Use a modern precatalyst (e.g., G3/G4 palladacycles). [6]Ensure all reagents and solvents are high-purity, anhydrous, and thoroughly degassed. [6]Perform the reaction under a strict inert atmosphere.
Hydrodehalogenation Presence of water or protic impurities; slow transmetalation/reductive elimination.Use rigorously dried solvents and reagents. Consider using a stronger base or a more electron-rich ligand to accelerate the desired coupling pathway.
Homocoupling of Boronic Acid Oxygen contamination; high catalyst loading.Ensure thorough degassing. Reduce the catalyst loading. Add the boronic acid slowly to the reaction mixture.
Decomposition of Starting Material Base is too strong or temperature is too high.Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu). [6]Lower the reaction temperature and increase the reaction time.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one core. This guide provides a foundational understanding and practical, detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of novel pyridopyridazinone derivatives for applications in drug discovery and materials science. The provided workflows and troubleshooting guide are intended to serve as a valuable resource for achieving successful and reproducible outcomes.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace by Typeset. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. ijpcsonline.com. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. ResearchGate. Available at: [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. Available at: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Center for Biotechnology Information. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Royal Society of Chemistry. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]

  • Intermolecular Heck Coupling With Hindered Alkenes Directed by Potassium Carboxylates. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Center for Biotechnology Information. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Utilizing 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors remains a central challenge in targeted oncology and immunology. Historically, scaffolds such as quinazolines and ureas have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a central challenge in targeted oncology and immunology. Historically, scaffolds such as quinazolines and ureas have been utilized to anchor inhibitors to the ATP-binding pocket. However, these often suffer from poor kinome selectivity due to excessive polar contacts within the highly conserved hinge region.

Recent structure-based drug design efforts have identified the pyrido[2,3-d]pyridazin-8(7H)-one core as a superior, lipophilically efficient hinge-binding motif. This scaffold forms a highly directional, bidentate hydrogen bond network with the kinase hinge backbone (e.g., the cysteine residue in RAF kinases) while minimizing off-target polar interactions.

The specific building block 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one serves as a critical synthetic linchpin in this space. The causality behind its utility lies in its electronic structure: the electron-deficient nature of the fused diaza-heterocycle highly activates the chlorine atom at the 5-position toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly install diverse functional groups—such as aryl amines or alkyl ethers—that project out of the ATP pocket toward the DFG motif or the solvent-exposed channel, enabling the precise design of both Type I (DFG-in) and Type II (DFG-out) inhibitors. This exact scaffold optimization led to the discovery of highly selective pan-RAF inhibitors like GNE-9815.

Structural & Pharmacological Profiling

To understand why the pyridopyridazinone scaffold outperforms legacy motifs, we must analyze the structure-activity relationship (SAR) data. By limiting hinge interactions to a single precise donor/acceptor pair, the scaffold achieves exquisite selectivity.

Quantitative Comparison of Kinase Hinge-Binding Motifs
Hinge Binder MotifKinase Selectivity (S-score)*Microsomal Stability (Clint)Primary Target ApplicationSNAr Reactivity at Core
Quinazoline Poor ( S10​>0.5 )Low to ModerateBroad-spectrum RTKsModerate
1-(2H)-Phthalazinone Moderate ( S10​≈0.3 )Moderatep38 MAPK, AuroraLow
Pyrido[2,3-d]pyridazin-8(7H)-one Excellent ( S10​<0.1 ) High pan-RAF, MST3/4 High (at 5-position)

*S-score ( S10​ ) represents the fraction of kinases inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one into a functional kinase inhibitor library, followed by biological validation. Every step includes built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Library Generation via SNAr Derivatization at the 5-Position

Causality Statement: The 5-position chlorine is displaced by primary or secondary amines. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent due to its high boiling point and excellent microwave energy absorption, facilitating the stabilization of the polar transition state during the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., a substituted aniline or aliphatic amine) (1.2 eq) and N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS. Validation Gate: Proceed to workup only if the M+H peak of the 5-chloro starting material ( m/z≈182.0 ) is completely consumed and the desired product mass is dominant.

  • Workup & Purification: Quench the reaction mixture with water (10 mL) to precipitate the product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality Statement: Planar heterocyclic compounds often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window (typically 50-100 µs post-excitation) completely bypasses short-lived compound auto-fluorescence, ensuring that the signal strictly correlates with kinase inhibition.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., BRAF V600E or MST3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Use an acoustic dispenser (e.g., Echo 550) to transfer the pyridopyridazinone derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Causality: The ATP concentration must be set at the experimentally determined Km​ for the specific kinase to ensure accurate IC₅₀ comparisons across different enzymes.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of TR-FRET detection reagent (Europium-labeled antibody and SureLight APC fluorophore). Read the plate on a multi-mode reader (Excitation: 337 nm, Emission: 615 nm and 665 nm).

  • Self-Validation (Quality Control): Calculate the Z'-factor for the assay plate using DMSO (negative control) and a known reference inhibitor (e.g., LY3009120) (positive control). Validation Gate: The assay is only deemed valid if Z′≥0.6 .

Visualizing the Design and Biological Impact

To contextualize the synthetic strategy and the biological target, the following diagrams illustrate the chemical workflow and the downstream signaling pathway affected by these inhibitors.

Workflow A 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one B SNAr / Cross-Coupling (Position 5 Derivatization) A->B C N-Alkylation (Position 7 Derivatization) A->C D Compound Library Generation B->D C->D E TR-FRET Kinase Profiling (Z' > 0.6) D->E F Lead Optimization (e.g., pan-RAF Inhibitors) E->F

Workflow for utilizing the 5-chloro scaffold in kinase inhibitor library generation.

Pathway RTK Receptor Tyrosine Kinase KRAS Mutant KRAS (Constitutively Active) RTK->KRAS RAF RAF Kinases (Inhibitor Target) KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Pyridopyridazinone Inhibitor Library Inhibitor->RAF Blocks

MAPK signaling pathway illustrating the therapeutic intervention point for RAF kinase inhibitors.

Conclusion

The 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one building block is a highly strategic starting material for modern kinase inhibitor design. By leveraging its reactive 5-chloro position, researchers can rapidly explore the chemical space of the kinase ATP-binding pocket while relying on the pyridazin-8(7H)-one core to maintain strict, selectivity-enhancing hinge interactions. When coupled with rigorous, self-validating assays like TR-FRET, this scaffold significantly accelerates the discovery of next-generation targeted therapeutics.

References

  • Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor Source: ACS Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scientific Research Publishing (SCIRP) URL: [Link]

Method

Purification methods for synthesized 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Application Note: Purification Strategies for Synthesized 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification Strategies for Synthesized 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a highly functionalized, privileged bicyclic scaffold utilized in the development of advanced therapeutics, including anticonvulsants and potent NLRP3 inflammasome inhibitors[1][2]. The presence of both a reactive C5-chlorine atom and an 8(7H)-lactam moiety presents unique physicochemical challenges during isolation. This application note provides field-proven, mechanistically grounded protocols for the purification of this intermediate, moving beyond empirical steps to explain the chemical causality behind each technique.

Physicochemical Profiling & Impurity Causality

To design an effective purification system, one must first understand the molecular behavior of the target compound and its synthetic byproducts:

  • Hydrogen Bonding & Solubility: The 8(7H)-lactam motif (-NH-C=O) acts as both a strong hydrogen bond donor and acceptor. This induces the formation of robust intermolecular dimers or polymeric networks in the solid state, drastically reducing solubility in non-polar solvents (e.g., hexanes, diethyl ether)[3]. Consequently, crude mixtures often precipitate prematurely as amorphous oils or solids that trap impurities if cooling gradients are not strictly controlled.

  • C5-Cl Activation & Hydrolysis: The chlorine atom at the 5-position is highly activated by the electron-withdrawing nature of the fused pyridine and pyridazine rings. It is highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[4]. If the aqueous workup prior to purification is not maintained at a strictly neutral pH (6.0–7.0), the C5-Cl bond will hydrolyze, generating the highly polar pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione impurity.

  • Regioisomerism: Depending on the synthetic route (e.g., selective monochlorination of a 5,8-dione precursor or selective hydrolysis of 5,8-dichloropyrido[2,3-d]pyridazine[5]), the crude mixture frequently contains the regioisomer 8-chloropyrido[2,3-d]pyridazin-5(6H)-one, which possesses a nearly identical polarity profile.

Strategic Purification Workflow

The selection of the purification method is dictated by the specific impurity profile of the crude batch and the downstream application requirements.

G N1 Crude Reaction Mixture N2 Neutral Aqueous Workup (pH 6-7) N1->N2 N3 Purity Assessment (LC-MS / TLC) N2->N3 N4 Method A: Recrystallization (DMF/Water) N3->N4 High Bulk Impurities N5 Method B: Flash Chromatography (DCM/MeOH) N3->N5 Regioisomers Present N6 Purified 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one N4->N6 N5->N6 N7 Method C: Prep-HPLC (C18, H2O/MeCN) N6->N7 Bio-Assay Required N8 Ultra-Pure Bio-Grade (>99% Purity) N7->N8

Fig 1. Triage workflow for the purification of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Validated Purification Protocols

Method A: Solvent-Antisolvent Recrystallization (Bulk Scalability)

Causality: Due to the lactam's polarity, the compound is sparingly soluble in standard organic solvents but highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) at elevated temperatures. Water acts as an effective antisolvent.

  • Dissolution: Suspend the crude solid in a minimum volume of DMF (approx. 3-5 mL/g) in an Erlenmeyer flask. Heat to 80°C with stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add hot deionized water dropwise until slight, persistent turbidity is observed. Add a single drop of DMF to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently on the benchtop for 2 hours. Do not agitate. Rapid precipitation causes supersaturation, leading to oiling out rather than crystal growth[3].

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter via a Büchner funnel, washing the filter cake with ice-cold ethanol (to displace the high-boiling DMF) followed by cold diethyl ether.

  • Self-Validating Step: Spot the mother liquor on a TLC plate against the purified crystals. If the product spot (UV 254 nm) remains intense in the liquor, concentrate the filtrate under reduced pressure to 25% of its volume to harvest a second crop.

Method B: Normal-Phase Flash Column Chromatography (Regioisomer Resolution)

Causality: When regioisomers (e.g., 8-chloro vs. 5-chloro) are present, recrystallization is often insufficient. The strong interaction between the lactam NH and silica silanol groups requires a polar modifier to prevent severe peak tailing.

  • Dry Loading: Because the compound is poorly soluble in the starting mobile phase, dissolve the crude in a volatile polar solvent (e.g., THF or a large volume of DCM), add silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder.

  • Column Equilibration: Pack the column with silica gel (40-63 µm) and equilibrate with 100% Dichloromethane (DCM).

  • Elution Gradient: Run a gradient from 0% to 5% Methanol (MeOH) in DCM. The 5-chloro isomer typically elutes slightly faster than the 5,8-dione hydrolysis byproduct due to the loss of one hydrogen-bonding carbonyl group.

  • Self-Validating Step (2D-TLC): Before running the column, perform a 2D-TLC. Spot the crude, develop in DCM:MeOH (95:5), dry the plate, rotate 90°, and develop again. If spots fall off the diagonal axis, the compound is degrading (hydrolyzing) on the silica, indicating that the residence time on the column must be minimized.

Method C: Preparative Reverse-Phase HPLC (Biological Grade)

Causality: For downstream in vivo or in vitro biological assays (e.g., testing as an NLRP3 inhibitor[2]), purity must exceed 99%. Reverse-phase chromatography effectively strips trace organic impurities and residual solvents.

  • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA); Solvent B: Acetonitrile + 0.1% TFA. (TFA suppresses the ionization of the lactam, sharpening the peak).

  • Gradient: 10% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Self-Validating Step: Monitor the elution using a Diode Array Detector (DAD) at dual wavelengths (254 nm and 280 nm). A constant 254/280 absorbance ratio across the entire width of the elution peak validates absolute peak purity and confirms the absence of co-eluting hidden impurities.

Quantitative Recovery & Purity Metrics

The following table summarizes expected empirical outcomes based on the triage method selected. Data should be used to benchmark internal Quality Control (QC) standards.

Purification MethodPrimary Target Impurity RemovedTypical Yield RecoveryFinal Purity (HPLC-UV)Scalability Profile
Method A: Recrystallization Polar byproducts, inorganic salts75% – 85%92% – 96%High (Multi-gram to Kilogram)
Method B: Flash Chromatography Regioisomers, 5,8-dione byproduct60% – 70%96% – 98%Medium (Gram scale)
Method C: Preparative HPLC Trace organics, structural isomers40% – 55%> 99.5%Low (Milligram scale)

References

  • Source: benchchem.
  • Source: core.ac.
  • Source: jocpr.
  • Pyridopyridazines. III.
  • Source: acs.

Sources

Application

Application Note: In Vitro Assay Preparation and Screening Workflows Using the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Scaffold

Introduction & Scaffold Significance The compound 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (CAS 23590-61-6) is a highly versatile, privileged bicyclic heterocyclic scaffold widely utilized in early-stage drug discovery[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Significance

The compound 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (CAS 23590-61-6) is a highly versatile, privileged bicyclic heterocyclic scaffold widely utilized in early-stage drug discovery[1]. Its unique structural topology features a hydrogen-bond donor/acceptor pair (the lactam motif) and a reactive 5-chloro substituent. This halogen acts as an ideal synthetic handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse functionalized libraries.

Pharmacologically, derivatives of the pyrido[2,3-d]pyridazin-8(7H)-one core have demonstrated profound efficacy across multiple therapeutic areas. Notably, they serve as potent antinociceptive and anti-inflammatory agents through the selective inhibition of Cyclooxygenase-2 (COX-2)[2][3]. Furthermore, the lactam core functions as an exquisite hinge-binding motif in kinase inhibitors, providing minimal polar hinge contacts while maintaining high lipophilic efficiency, making it a critical component in the design of Janus Kinase 2 (JAK2) inhibitors[4].

Compound Handling, Solubilization, and Stock Preparation

Expertise & Causality: Pyrido-pyridazine derivatives often exhibit high planarity and lipophilicity, which can lead to aggregation in aqueous assay buffers. To prevent false positives (e.g., via non-specific enzyme inhibition caused by colloidal aggregation), stock solutions must be prepared in 100% anhydrous DMSO, and the final assay DMSO concentration must be strictly controlled (≤1%).

Protocol: Master Stock and Serial Dilution
  • Master Stock (10 mM): Weigh the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one powder and dissolve in anhydrous, LC-MS grade DMSO to yield a 10 mM stock. Sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to dispense nanoliter volumes directly into 384-well assay plates. This eliminates the need for intermediate aqueous dilutions, preventing compound precipitation before it reaches the assay buffer.

  • Self-Validation Check: Always include a DMSO-only vehicle control to establish the 100% enzyme activity baseline and calculate the Z'-factor for assay robustness.

Workflow A 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Powder) B 10 mM Stock in 100% DMSO (Vortex & Sonicate) A->B Add DMSO C Intermediate Dilution (1 mM in 10% DMSO) B->C Buffer Dilution D Serial Dilution (3-fold) in Assay Buffer C->D Acoustic Dispensing E COX-2 Fluorometric Assay (Max 1% DMSO Final) D->E Transfer to 384-well F JAK2 TR-FRET Assay (Max 1% DMSO Final) D->F Transfer to 384-well

Workflow for solubilization and acoustic dispensing of pyrido-pyridazine compounds.

In Vitro Assay Protocol I: COX-2 Fluorometric Inhibitor Screening

Expertise & Causality: COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2), and subsequently reduces PGG2 to PGH2 via its peroxidase activity. This assay indirectly measures COX-2 activity by coupling the peroxidase reaction to the oxidation of a fluorogenic substrate (e.g., ADHP), yielding highly fluorescent resorufin. Hematin is a mandatory cofactor for the peroxidase active site; omitting it will result in a dead assay.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Supplement with 1 µM hematin. Crucial: Hematin is light-sensitive; wrap preparation tubes in foil.

  • Enzyme Addition: Add 50 µL of recombinant human COX-2 enzyme (diluted in Assay Buffer) to the 384-well plate containing the pre-dispensed pyrido[2,3-d]pyridazin-8(7H)-one derivatives.

  • Incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature (RT) to allow for equilibrium binding at the COX-2 active site[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing Arachidonic Acid (final 10 µM) and ADHP (final 10 µM).

  • Detection: Incubate for 5 minutes at RT. Read fluorescence on a microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Validation: Use Celecoxib as a positive control. A robust assay should yield a Z'-factor > 0.6.

Mechanism AA Arachidonic Acid (Substrate) BB Cyclooxygenase-2 (COX-2) Enzyme Active Site AA->BB Binds to CC Prostaglandin G2/H2 (Inflammatory Mediators) BB->CC Catalyzes DD Pyrido[2,3-d]pyridazin-8(7H)-one Derivative EE Competitive Inhibition at COX-2 Hinge Region DD->EE Acts via EE->BB Blocks Active Site

Mechanism of COX-2 competitive inhibition by pyrido[2,3-d]pyridazin-8(7H)-one derivatives.

In Vitro Assay Protocol II: JAK2 TR-FRET Kinase Assay

Expertise & Causality: The pyrido[2,3-d]pyridazin-8(7H)-one core acts as a hinge binder in the JAK2 ATP-binding pocket[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it is less susceptible to compound auto-fluorescence—a common issue with planar, conjugated heterocycles.

Step-by-Step Methodology:
  • Kinase Reaction: In a 384-well low-volume plate, combine 2 nM recombinant JAK2 kinase, 100 nM ULight-labeled JAK-1 (Tyr1023) peptide substrate, and the test compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP Addition: Initiate the reaction with ATP at a concentration equal to its apparent Km for JAK2 (approx. 15 µM) to ensure competitive inhibitors are accurately characterized.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination & Detection: Add EDTA (final 10 mM) to stop the kinase reaction by chelating Mg²⁺. Simultaneously, add Europium-anti-phosphotyrosine antibody (final 2 nM).

  • Readout: Incubate for 60 minutes. Measure TR-FRET signals (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Data Presentation & Analysis

To systematically evaluate the structure-activity relationship (SAR) of the synthesized derivatives, summarize the quantitative screening data in a standardized format. The table below represents typical SAR progression from the parent scaffold to optimized, selective inhibitors.

Compound IDScaffold Core / MotifCOX-2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Lipophilic Efficiency (LipE)
Vehicle (DMSO) N/AN/AN/AN/A
Celecoxib (Ctrl) Pyrazole42 ± 5>10,0004.1
Ruxolitinib (Ctrl) Pyrrolo-pyrimidine>10,0003 ± 0.55.8
Cmpd-01 (Parent) 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one8,500 ± 4001,200 ± 1502.5
Cmpd-02 (Deriv) Functionalized pyrido-pyridazine120 ± 15>10,0004.8
Cmpd-03 (Deriv) Functionalized pyrido-pyridazine>10,00018 ± 25.2

References

  • 5-chloro-7H-pyrido[2,3-d]pyridazin-8-one - Chemical Substance Information. NextSDS. 1

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. 2

  • Arylpiperazinylalkylpyridazinones and Analogues as Potent and Orally Active Antinociceptive Agents: Synthesis and Studies on Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Synthesis

Overview Welcome to the Technical Support Center. 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a privileged heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including KRAS G12C and NL...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a privileged heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including KRAS G12C and NLRP3 inhibitors[1],[2]. Despite its importance, researchers frequently encounter yield bottlenecks during the chlorination and subsequent regioselective hydrolysis steps.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yield, purity, and reproducibility.

Synthetic Workflow & Mechanistic Logic

To successfully synthesize the target molecule, the workflow relies on a three-phase transformation: Annulation, Chlorination, and Regioselective Hydrolysis.

SynthesisWorkflow A 2,3-Pyridinedicarboxylic Anhydride B Pyrido[2,3-d]pyridazine -5,8-dione A->B Hydrazine Hydrate Reflux C 5,8-Dichloro pyrido[2,3-d]pyridazine B->C POCl3, Pyridine 100°C, 2h D 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one C->D 1% HCl or AcOH 100°C, Selective Hydrolysis

Three-step synthetic workflow for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Standardized Step-by-Step Methodology

To ensure absolute reproducibility, follow this self-validating protocol. Each phase includes a strict validation checkpoint to confirm success before proceeding to the next step.

Phase 1: Annulation to 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
  • Reaction: Suspend 2,3-pyridinedicarboxylic anhydride (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heating: Reflux the mixture for 6–8 hours.

  • Isolation: Cool the reaction to room temperature, filter the resulting precipitate, and wash thoroughly with cold ethanol.

  • Validation Checkpoint: The product must appear as a solid powder. LC-MS analysis should present an[M+H]+ of 164.1. Do not proceed if unreacted anhydride remains.

Phase 2: Chlorination to 5,8-Dichloropyrido[2,3-d]pyridazine
  • Reaction: Suspend the dione intermediate (1.0 eq) in neat Phosphorus Oxychloride (POCl3) (approx. 8–10 eq).

  • Catalysis: Slowly add Pyridine (2.0 eq) to the mixture[3].

  • Heating: Stir the reaction mixture at 100°C for exactly 2 hours[3].

  • Quenching: Cool the mixture to room temperature and pour it very slowly into rapidly stirred ice water to safely quench the excess POCl3[3].

  • Validation Checkpoint: Filter the resulting precipitate. LC-MS must show an [M+H]+ of 200.0 with a characteristic 3:1 isotopic pattern indicative of a dichloride species[4].

Phase 3: Regioselective Hydrolysis
  • Reaction: Suspend the 5,8-dichloropyrido[2,3-d]pyridazine in 1% dilute Hydrochloric Acid (HCl) or Glacial Acetic Acid[5],[6].

  • Heating: Heat the mixture to 100°C.

  • Monitoring: Sample the reaction every 30 minutes.

  • Validation Checkpoint: Terminate the reaction once LC-MS shows the disappearance of the m/z 200.0 peak and the dominance of the m/z 182.0[M+H]+ peak. An m/z 164.1 peak indicates over-hydrolysis to the diol.

Troubleshooting FAQs: Yield Optimization

Q: Why is my yield of the 5,8-dichloro intermediate so low during the POCl3 chlorination step? A: Causality: The dione intermediate forms a highly stable crystal lattice due to strong intermolecular hydrogen bonding, making it poorly soluble in neat POCl3. Using POCl3 alone leads to incomplete conversion. Solution: The addition of a base, such as pyridine, is critical. Pyridine not only neutralizes the HCl generated during the reaction but also reacts with POCl3 to form a highly electrophilic Vilsmeier-type intermediate, which readily attacks the dione oxygen atoms[3]. Ensure you use at least 2.0 equivalents of pyridine and maintain the reaction at 100°C for 2 hours to drive the reaction to completion without degrading the product.

Q: How do I control the regioselectivity during the hydrolysis of 5,8-dichloropyrido[2,3-d]pyridazine? Why does the 8-position hydrolyze first? A: Causality: The regioselectivity is governed by the electronic environment of the fused bicyclic system. The C-8 position is adjacent (alpha) to the pyridine ring nitrogen. In an acidic medium, the pyridine nitrogen becomes protonated. This protonation exerts a strong electron-withdrawing effect (via both inductive and resonance pathways), significantly increasing the electrophilicity of the C-8 carbon compared to the C-5 carbon[5]. Consequently, water acts as a nucleophile and preferentially attacks the C-8 position.

MechanisticLogic Start 5,8-Dichloropyrido[2,3-d]pyridazine Protonation Protonation of Pyridine Nitrogen (Acidic Medium) Start->Protonation Dilute HCl / AcOH Electrophilicity Increased Electrophilicity at C-8 (Inductive & Resonance Effects) Protonation->Electrophilicity Electron Withdrawal Attack Nucleophilic Attack by H2O at C-8 Position Electrophilicity->Attack Regioselective Product 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Target Product) Attack->Product -HCl Byproduct 5,8-Dihydroxy byproduct (Over-hydrolysis) Attack->Byproduct Excess Acid / Overheating

Mechanistic pathway of the regioselective hydrolysis at the C-8 position.

Q: I am observing a mixture of the desired mono-chloro product and the 5,8-dihydroxy byproduct. How can I prevent over-hydrolysis? A: Causality: While the C-8 position is kinetically favored for hydrolysis, the C-5 chlorine is still susceptible to nucleophilic attack under prolonged thermal stress or excessive acid concentrations. Solution: This is a classic kinetic vs. thermodynamic control issue. To maximize the yield of the target mono-chloro product:

  • Limit the acid strength. Use 1% dilute HCl or switch to acetic acid[5],[6].

  • Strictly control the temperature to 100°C; do not exceed this threshold.

  • Implement strict time-course monitoring. Quench the reaction immediately by cooling to 0°C once LC-MS indicates maximum mono-chloro conversion.

Quantitative Data: Reaction Parameter Optimization

To assist in rapid troubleshooting, the following table summarizes the causal impact of various reaction parameters on the final yield of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
Chlorination Catalyst Neat POCl3 (No base)POCl3 + Pyridine (2 eq)+35% to +50%Pyridine breaks hydrogen bonds and forms a reactive Vilsmeier-type intermediate[3].
Chlorination Temp 120°C (Reflux)100°C+15%Temperatures >100°C lead to tar formation and degradation of the pyridazine ring.
Hydrolysis Acid Concentrated HCl1% HCl or Acetic Acid+40%Strong acids rapidly hydrolyze both the C-8 and C-5 positions, yielding the diol[5],[6].
Hydrolysis Time 12+ hours (Overnight)1 - 4 hours (Monitored)+25%Prolonged heating overcomes the kinetic barrier, leading to thermodynamic over-hydrolysis.

References

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. 5

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC (nih.gov). 1

  • EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors. Google Patents. 3

  • 5,8-Dichloropyrido[2,3-d]pyridazine | CID 279915. PubChem.4

  • AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors. Google Patents. 6

  • Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. PMC (nih.gov). 2

Sources

Optimization

Optimizing amination conditions for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the C5-amination of 5-chloropyrido[2,3-d]pyridazin-8(7H)-one .

This specific scaffold is a highly privileged hinge-binding motif frequently utilized in the development of advanced kinase inhibitors (such as pan-RAF and TTK inhibitors)[1]. However, the electronic interplay between the fused pyridine ring and the acidic lactam creates unique synthetic challenges during nucleophilic substitution.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols to ensure your amination workflows succeed.

I. Mechanistic Pathway: SNAr vs. Buchwald-Hartwig

The functionalization of the C5-chloride is entirely dependent on the electronics of your incoming nucleophile and the ionization state of the N7-lactam.

Pathway Substrate 5-Chloro Scaffold (Free NH or N-Ac) SNAr SNAr Pathway (Meisenheimer Complex) Substrate->SNAr Aliphatic Amines BHA Buchwald-Hartwig (Pd-Catalyzed) Substrate->BHA Aryl Amines Amine Nucleophile Amine->SNAr Amine->BHA Product C5-Aminated Product SNAr->Product -HCl BHA->Product Reductive Elimination

Fig 1. Mechanistic pathways for C5-amination based on nucleophile electronics.

II. Troubleshooting FAQs & Causality Analysis

Q1: My SNAr amination with aliphatic amines stalls at 30-40% conversion, even with excess amine and prolonged heating. How can I drive it to completion? Causality: The lactam NH at the 7-position is acidic. In the presence of basic aliphatic amines or added organic bases (e.g., DIPEA), this proton is removed. The resulting anionic pyridazinone ring becomes highly electron-rich, which drastically increases the activation energy required for the nucleophilic attack at the C5-chloride[2]. Solution: You must either overcome this electronic deactivation thermally or prevent it chemically.

  • Chemical Prevention (Recommended): Protect the N7 position with an electron-withdrawing group. Utilizing 7-acetyl-5-chloropyrido[2,3-d]pyridazin-8(7H)-one (CAS 81214-61-1) prevents deprotonation and enhances the electrophilicity of the C5 position, allowing the SNAr to proceed rapidly at mild temperatures[3].

  • Thermal Override: If using the unprotected lactam, switch to a high-boiling polar aprotic solvent (NMP or DMAc) and heat to 110–130 °C. Use a non-nucleophilic inorganic base like K₂HPO₄ to minimize complete deprotonation while effectively scavenging the HCl byproduct.

Q2: I need to couple a sterically hindered, electron-deficient aniline. SNAr conditions yield only unreacted starting material. What is the optimal approach? Causality: Weakly nucleophilic anilines cannot overcome the electronic repulsion of the pyridazine core to form the required Meisenheimer complex, especially if the lactam is unprotected. Forcing conditions (>150 °C) simply lead to thermal degradation. Solution: Shift from SNAr to a Buchwald-Hartwig cross-coupling manifold[2]. Because the substrate contains multiple coordinating nitrogens that can poison the catalyst, a bulky, electron-rich bidentate ligand like Xantphos or BrettPhos is required to facilitate oxidative addition and force reductive elimination[4].

Q3: During scale-up of the Pd-catalyzed amination, I observe a significant amount of a des-chloro byproduct. How do I suppress this? Causality: The des-chloro byproduct (pyrido[2,3-d]pyridazin-8(7H)-one) arises from premature β-hydride elimination (if the amine possesses α-hydrogens) or from the reduction of the Pd(II)-aryl intermediate by the solvent/base before the amine can successfully coordinate. Solution: Ensure strict anhydrous conditions and thoroughly degas the solvent to prevent background reduction. If the amine is highly prone to β-hydride elimination, switch from Xantphos to a more rigid, sterically demanding ligand like tBuBrettPhos. This accelerates the C-N bond formation so that it outcompetes the background reduction pathways.

III. Quantitative Benchmarking Data

Use the following table to select the optimal baseline conditions for your specific substrate-nucleophile pairing.

Reaction ManifoldNucleophile TypeSubstrate StateCatalyst / LigandBase & SolventTemp (°C)Typical Yield (%)
SNAr (Standard) 1°/2° AliphaticUnprotected LactamNoneDIPEA / NMP110–13045–60
SNAr (Activated) 1°/2° Aliphatic7-Acetyl ProtectedNoneK₂CO₃ / DMF60–8085–95
Buchwald-Hartwig Anilines / ArylUnprotected LactamPd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane90–11070–85
Buchwald-Hartwig Sterically HinderedN-Protected LactamPd(OAc)₂ / BrettPhosNaOtBu / Toluene10075–90

IV. Experimental Decision Workflow

Workflow Start Select Amination Condition NucType Nucleophile Type? Start->NucType Aliphatic 1°/2° Aliphatic Amine NucType->Aliphatic Strong Nucleophile Aromatic Aniline / Aryl Amine NucType->Aromatic Weak Nucleophile LactamCheck Substrate State? Aliphatic->LactamCheck PdCat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Aromatic->PdCat Buchwald-Hartwig Unprotected Unprotected Lactam (NMP, 120°C) LactamCheck->Unprotected Free NH Protected N-Acetyl Protected (DMF, 70°C) LactamCheck->Protected N-Ac

Fig 2. Decision tree for optimizing amination conditions of the pyridazinone scaffold.

V. Self-Validating Experimental Protocols

Protocol A: Activated SNAr Amination (For Aliphatic Amines)

Self-Validation System: This protocol relies on a visual phase change and mass-balance tracking to confirm the kinetic progression of the intermediate.

  • Preparation: Charge a dry round-bottom flask with 7-acetyl-5-chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Reagent Addition: Add the aliphatic amine (1.2 equiv) and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Stir the mixture at 70 °C for 4-6 hours.

    • Validation Checkpoint 1: The initial pale suspension will transition to a deep yellow/orange homogeneous solution as the Meisenheimer complex forms and resolves.

    • Validation Checkpoint 2: Monitor by LC-MS. The mass of the acetylated product must dominate. If premature deacetylation occurs (indicated by the mass of the free lactam product), lower the temperature to 60 °C.

  • Workup: Cool to room temperature and slowly quench with water (15 mL/mmol) to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under high vacuum. (Note: To remove the acetyl group post-reaction, treat the isolated solid with 2M methanolic ammonia for 2 hours at room temperature).

Protocol B: Buchwald-Hartwig Cross-Coupling (For Anilines)

Self-Validation System: This protocol uses catalyst colorimetry and byproduct quantification to validate the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 5-chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 equiv), the aniline derivative (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.10 equiv).

  • Atmosphere: Evacuate the flask and backfill with dry N₂ (Repeat 3 times).

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane (10 mL/mmol).

  • Reaction: Heat to 100 °C for 12 hours under vigorous stirring.

    • Validation Checkpoint 1: Within the first 15 minutes of heating, the pre-catalyst mixture must change from dark purple/red (Pd₂(dba)₃) to pale orange/yellow, indicating the successful formation of the active Pd(0)-Xantphos complex.

    • Validation Checkpoint 2: Take an aliquot for LC-MS at 4 hours. The chromatogram should show <5% of the des-chloro reduction byproduct.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography utilizing a DCM/MeOH gradient.

VI. References[3] API China. "81214-61-1 7-acetyl-5-chloropyrido[2,3-d]pyridazin-8(7h)-one". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs1vgKB6M7L5Ryfo3QnE56z47MiZ9FlvY7yJeucFWfQhG8mULIyZRj4l6TfaC_qRQ75pPLa3grk_kDnIrg7JNBcLQFfShxKGKpMsv_ZxOd5xxkC_E0M0Q9KbpmELHsT8RTOEozdrnFoSmK9phXG_oZGTur-EfQIe7El46OCxk2uV4JO3PQbCuMcIVwfRvO9D4FMD6K[4] MDPI. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvgXzpm1kbXFpIoNrrjEYguF68THW6nwUnAAIkZMinTgmLQIcmAjf0GI7DJthPK6srKLKo4Zz7bGBA-dmeJiR4dpWlmApN62Syj9_5vCxDAfCbSDXicPm7AyNinPYXg_US[1] ACS Publications. "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEExIaDAi8FcprkciX67fc6bEx5hi349TqdF9L42C6m9Fa-nk0QWZpppHbycw4HJyHrYrx_CTPvDXwM7UMIg9e3OtXDAqFIcC3ACBbNtIAabvOOQPlYTQTaqjE74pgYWGOlI6PsnlWSJ44IWtc=[2] ResearchGate. "ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyridazines by Means of SNAr and Palladium-Catalyzed Reactions". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHncW4h2eoLQ8IJiR0SCc7QN4TYbqh0pBlXltd1f3OzvomBZilBNDWAJzbS0IEji1QwJQWTfbEvM-TF5W7HkkToHYmEQkyIuP99R1gqldqWGq6VIgj_ucDTax7jlbldkWmOfVXz1HFoR6mOEWByCFT6DGzouupjQPTU_bXqU-Dh__vI32ZRcOSDqlhKmxAR2a_QtdZLal1e_4-QSPQcgKpTq-Ayy_wwPcRBB_askz4XZ8xVR8SMBpIhtUaqNEnZ_QSAnAnxmolsmoMVUHYSHzIPC-RnTWH5HgBTN4drOBw2OX1D4O2d4jml0fCI9epXdjOtiwOG9hR6

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Purity Analysis

Welcome to the technical support center for the HPLC analysis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for developing a robust purity analysis method for this compound. The content is structured in a practical question-and-answer format to directly address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when starting method development for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Q1: What are the key physicochemical properties of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one that will influence HPLC method development?

A1: Understanding the analyte's properties is the foundation of successful method development. 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound containing both pyridine and pyridazinone rings.[1] These structures confer a degree of polarity. The presence of nitrogen atoms suggests the molecule is likely basic, with a pKa around 5.2-6.[2] Its solubility is predicted to be slight in water. These characteristics indicate that a reversed-phase HPLC method will likely be suitable, but challenges such as poor retention on standard C18 columns or peak tailing due to interactions with residual silanols on the stationary phase might occur.[3]

Q2: What would be a good starting point for HPLC conditions for this compound?

A2: For a polar, heterocyclic compound like this, a reversed-phase method is a logical starting point.[4][5] A C18 column is a versatile first choice. However, due to the compound's polarity, a column with enhanced polar retention, such as a polar-endcapped C18 or a phenyl-hexyl phase, could provide better results.[6]

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column to begin with.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to improve peak shape for basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5-95% B in 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[7]
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic nature of the compound suggests strong UV absorbance.[8]
Injection Volume 10 µLA standard starting volume.

Q3: How do I prepare the standard and sample solutions?

A3: Accurate and consistent sample preparation is crucial. Due to its limited aqueous solubility, a diluent with a higher percentage of organic solvent is recommended.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of Water:Acetonitrile (30:70 v/v).[9] This will be your stock solution. Further dilutions can be made from this stock using the same diluent to create working standards for linearity and quantitation.

  • Sample Solution Preparation: The preparation will depend on the sample matrix. For a drug substance, the procedure would be similar to the standard preparation. For a drug product, an extraction step may be necessary to separate the analyte from excipients.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My main peak for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds on silica-based columns.[10]

Potential Causes & Solutions:

  • Secondary Interactions: The basic nitrogen atoms in your molecule can interact with acidic residual silanol groups on the silica backbone of the stationary phase.[3]

    • Solution 1: Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your aqueous mobile phase. This will protonate the silanol groups, reducing their interaction with your analyte.

    • Solution 2: Use a "Base-Deactivated" Column: These columns have been specially treated to minimize the number of accessible silanol groups.

    • Solution 3: Competing Base: Add a small amount of a competing base to the mobile phase to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[11]

    • Solution: Reduce the injection volume or dilute your sample.[10]

  • Column Contamination/Deterioration: Buildup of contaminants or degradation of the stationary phase can cause poor peak shape.[11]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

dot graphviz digraph "Troubleshooting_Peak_Tailing" { graph [fontname = "helvetica", fontsize = 10, rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname = "helvetica", fontsize = 10]; edge [fontname = "helvetica", fontsize = 9];

start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Contamination/\nDeterioration", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Lower Mobile Phase pH\n(e.g., 0.1% Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Use Base-Deactivated Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Reduce Injection Volume/\nDilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Flush or Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1a; cause1 -> solution1b; cause2 -> solution2; cause3 -> solution3; } } Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Inconsistent Retention Times

Q: The retention time of my analyte is drifting from one injection to the next. What could be causing this?

A: Retention time drift can compromise the reliability of your method.[7] It's often caused by subtle changes in the HPLC system or mobile phase.[3]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.

    • Solution: Flush the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile components of the mobile phase (like acetonitrile) can evaporate over time, changing the composition and affecting retention.[3]

      • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.

    • Improper Mixing: If you are using an online mixer, ensure it is functioning correctly.

      • Solution: Premix the mobile phase manually to rule out a mixer issue.[12]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column heater is not used.[7] Even a 1°C change can shift retention times by 1-2%.[7]

    • Solution: Use a column oven to maintain a constant temperature.[10]

  • Flow Rate Instability: Leaks in the system or issues with the pump can cause the flow rate to fluctuate.[7]

    • Solution: Check for leaks at all fittings. If no leaks are found, the pump may require maintenance.[7]

dot graphviz digraph "Troubleshooting_Retention_Time_Drift" { graph [fontname = "helvetica", fontsize = 10, rankdir="TB", splines=ortho]; node [shape=box, style=filled, fontname = "helvetica", fontsize = 10]; edge [fontname = "helvetica", fontsize = 9];

start [label="Inconsistent Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Inadequate Column Equilibration", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Mobile Phase Changes", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Temperature Fluctuations", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Flow Rate Instability", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Increase Equilibration Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Prepare Fresh Mobile Phase Daily/\nCheck Mixer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Use a Column Oven", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Check for Leaks/\nService Pump", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } } Caption: Troubleshooting workflow for retention time drift.

Issue 3: High Backpressure

Q: My HPLC system is showing an unusually high backpressure. What should I do?

A: High backpressure can damage your column and pump. It's important to identify and resolve the issue promptly.[11]

Potential Causes & Solutions:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[11]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If that doesn't work, the frit may need to be replaced. Using a guard column can help prevent this.[13]

  • Contaminated Mobile Phase: Unfiltered mobile phase can introduce particles into the system.[11]

    • Solution: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter.[11]

  • Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, causing a blockage.

    • Solution: Ensure your sample diluent is compatible with the mobile phase. You may need to decrease the sample concentration.

  • System Blockage: A blockage can occur in the tubing, injector, or detector.

    • Solution: Systematically disconnect components starting from the detector and working your way back to the pump to isolate the source of the high pressure.

Section 3: Method Validation

Once you have a developed method, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14][15]

Q: What are the key parameters I need to evaluate for method validation according to ICH Q2(R1)?

A: The key validation parameters for a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15] This is typically demonstrated by analyzing spiked samples and showing that the analyte peak is free from interference.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.[15] This is determined by analyzing a series of standards over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15] This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

All validation experiments should be conducted according to a pre-approved protocol, and the results should be documented in a validation report.[16][17] The acceptance criteria for each validation parameter should be appropriate for the intended use of the method.

References

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • Maxi Scientific. Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • LCGC International. HPLC Column Selection. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • NextSDS. 5-chloro-7H-pyrido[2,3-d]pyridazin-8-one. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • HPLC Method Development. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • PMC. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ChemBK. 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. [Link]

  • PubChem. 5,8-Dichloropyrido[2,3-d]pyridazine. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one in Aqueous Buffers

Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Troubleshooting Guide & Kinetic Stability Protocols Executive Summary 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a highly valuable, yet chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Troubleshooting Guide & Kinetic Stability Protocols

Executive Summary

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a highly valuable, yet chemically reactive, heterocyclic scaffold frequently utilized in drug discovery and organic synthesis. Due to the electron-deficient nature of the fused pyridazine ring, the chlorine atom at the C5 position acts as an excellent leaving group. In aqueous buffer solutions, this leads to rapid nucleophilic aromatic substitution (SNAr), converting the active compound into an inactive dione tautomer.

This guide provides mechanistic insights, a diagnostic troubleshooting workflow, and self-validating experimental protocols to ensure the integrity of your experimental data.

Mechanistic Insights: The Causality of Degradation

The instability of 5-chloropyrido[2,3-d]pyridazin-8(7H)-one in aqueous media is fundamentally driven by the strong electron-withdrawing effects of the adjacent nitrogen atoms and the C8 carbonyl group[1]. These structural features render the C5 carbon highly electrophilic.

When exposed to water or hydroxide ions (particularly at pH > 7.4), a nucleophilic attack occurs, forming a transient tetrahedral Meisenheimer complex. Subsequent elimination of a chloride ion (-HCl) yields 5-hydroxypyrido[2,3-d]pyridazin-8(7H)-one. This intermediate spontaneously tautomerizes to the thermodynamically stable pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione[2]. In mass spectrometry, this degradation is characterized by a distinct -18 Da mass shift (loss of Cl [35 Da], gain of OH [17 Da]).

DegradationPathway A 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Intact Scaffold) B Nucleophilic Attack (OH⁻ or H₂O) SNAr Mechanism A->B Aqueous Buffer (pH > 7.4 or pH < 4) C Tetrahedral Intermediate (Meisenheimer Complex) B->C D Chloride Elimination (-HCl) C->D E 5-Hydroxypyrido[2,3-d]pyridazin-8(7H)-one (Enol Form) D->E F Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione (Stable Dione Tautomer) E->F Tautomerization (Spontaneous)

Fig 1: Base/Acid-catalyzed S_NAr hydrolysis pathway of 5-chloropyrido[2,3-d]pyridazin-8(7H)-one.

Frequently Asked Questions (FAQs)

Q1: Why does my compound lose activity during overnight in vitro assays? A: Prolonged incubation in standard biological buffers (e.g., PBS at pH 7.4) accelerates the hydrolysis of the C5-chloro group. Base-catalyzed hydrolysis of halogenated pyridines/pyridazines is highly temperature and time-dependent[3]. If your assay requires >4 hours of incubation at 37°C, the active 5-chloro species will likely degrade into the inactive dione form, leading to a false loss of signal.

Q2: How should I prepare and store my stock solutions? A: Always prepare primary stock solutions in 100% anhydrous DMSO and store them in single-use aliquots at -20°C or -80°C. Do not store the compound in aqueous buffers or protic solvents (like methanol or ethanol) for extended periods, as solvolysis will occur[4].

Q3: Can I prevent hydrolysis by lowering the pH of my assay buffer? A: Yes, but only within a specific window. Lowering the pH to 6.0–6.5 significantly reduces the rate of base-catalyzed SNAr. However, extreme acidic conditions (pH < 4.0) will protonate the pyridazine nitrogens. This protonation further increases the electrophilicity of the C5 position, triggering acid-catalyzed hydrolysis[1]. Maintaining a slightly acidic to neutral pH (6.0–6.5) is the optimal window for kinetic stability.

Diagnostic Troubleshooting Workflow

If you are experiencing inconsistent assay data, use the following decision tree to identify whether chemical degradation or physical precipitation is the root cause.

Troubleshooting Start Signal Loss or Inconsistent Assay Data? Q1 Check LC-MS of Aqueous Stock Is [M+H]⁺ = 182 (Intact) or 164 (Hydrolyzed)? Start->Q1 Hydrolyzed Mass = 164 detected (Hydrolysis Confirmed) Q1->Hydrolyzed -18 Da Shift Intact Mass = 182 only (Compound is stable) Q1->Intact No Shift Q2 What is the Buffer pH? Hydrolyzed->Q2 Sol3 Investigate protein binding or precipitation (Kinetic Solubility) Intact->Sol3 Basic pH > 7.5 (Base-catalyzed SNAr) Q2->Basic Acidic pH < 4.0 (Acid-catalyzed activation) Q2->Acidic Neutral pH 6.0 - 7.0 Q2->Neutral Sol1 Adjust pH to 6.0-6.5 Minimize incubation time Basic->Sol1 Acidic->Sol1 Sol2 Prepare fresh in 100% DMSO Dilute <15 mins before use Neutral->Sol2

Fig 2: LC-MS driven troubleshooting workflow for 5-chloropyrido[2,3-d]pyridazin-8(7H)-one instability.

Quantitative Data: Kinetic Stability Profile

The table below summarizes the expected kinetic stability of the 5-chloro scaffold across various standard laboratory conditions.

Buffer SystempHTemperature (°C)Estimated Half-Life (t½)Primary Degradant
Acetate Buffer 4.025°C~12 hours5-Hydroxy tautomer
Phosphate Buffer 6.525°C>48 hoursNone (Stable window)
PBS 7.437°C~4 - 6 hours5-Hydroxy tautomer
Tris-HCl 8.537°C<1 hour5-Hydroxy tautomer
100% DMSO N/A-20°C>6 monthsNone

Experimental Protocols: Self-Validating Kinetic Stability Assay

To establish trustworthiness in your assay data, you must empirically verify the half-life of 5-chloropyrido[2,3-d]pyridazin-8(7H)-one under your specific experimental conditions[5]. This protocol uses a quenching step and stoichiometric LC-MS tracking to differentiate between compound precipitation and chemical degradation.

Step-by-Step Methodology

1. Stock Preparation Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

2. Buffer Spiking Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to the assay temperature (e.g., 37°C). Spike the DMSO stock into the buffer to achieve a final compound concentration of 10 µM. Critical: Ensure the final DMSO concentration is ≤1% v/v to prevent solvent-induced artifacts[4].

3. Time-Course Sampling Extract 50 µL aliquots at predefined time points: t=0,1,2,4,8,and 24 hours .

4. Reaction Quenching (Self-Validation Step) Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a stable isotope-labeled analog). The cold organic solvent halts further hydrolysis and normalizes ionization efficiency.

5. Centrifugation Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or insoluble compound aggregates.

6. LC-MS Analysis & Interpretation Inject the supernatant into an LC-MS system.

  • Intact Monitoring: Track the Extracted Ion Chromatogram (EIC) for the intact parent mass ([M+H]⁺ = 182 m/z).

  • Degradant Monitoring: Simultaneously monitor for the appearance of the hydrolysis product ([M+H]⁺ = 164 m/z).

  • Causality Check: If the signal for 182 m/z decreases without a proportional increase in 164 m/z, the compound is precipitating (kinetic solubility issue). If 164 m/z increases stoichiometrically, the compound is undergoing SNAr hydrolysis.

References

  • Product Class 18: Pyridopyridazines. Thieme Connect. 1

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central (PMC) / NIH. 2

  • Detection of 2-Amino-5-Chloropyridine in Urine as a Parameter of Zopiclone Intake. Oxford Academic. 3

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. 4

  • An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloropyridine N-oxide. Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Welcome to the Advanced Synthesis Support Center. Pyrido[2,3-d]pyridazine derivatives serve as critical scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory agents and COX-1/COX-2 dual i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Pyrido[2,3-d]pyridazine derivatives serve as critical scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory agents and COX-1/COX-2 dual inhibitors[1].

This guide provides field-proven, self-validating protocols for the microwave-assisted organic synthesis (MAOS) of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. By transitioning from conventional convective heating to dielectric microwave heating, researchers can dramatically reduce reaction times, minimize thermal degradation, and improve overall yields[2].

System Overview & Chemical Workflow

The synthesis is a two-stage process. First, a microwave-assisted cyclocondensation constructs the bicyclic core. Second, a regioselective chlorination followed by targeted hydrolysis yields the final mono-chlorinated product.

Pathway A Pyridine-2,3-dicarboxylic acid B Pyrido[2,3-d]pyridazine-5,8-dione A->B NH2NH2·H2O MW: 130°C C 5,8-Dichloropyrido[2,3-d]pyridazine B->C POCl3 / Base MW: 90°C D 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one C->D Aq. AcOH Selective Hydrolysis

Fig 1: Three-stage microwave-assisted synthesis workflow for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: Cyclocondensation to Pyrido[2,3-d]pyridazine-5,8-dione

Mechanism & Causality: Microwave irradiation directly excites the highly polar ethanol and hydrazine molecules (high loss tangent), causing rapid volumetric heating. This overcomes the high activation energy required for the double condensation much faster than conventional reflux.

  • Preparation: Charge a 30 mL microwave-transparent quartz reaction vessel with pyridine-2,3-dicarboxylic acid (1.0 eq, 5.0 mmol) and 15 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq, 6.0 mmol) dropwise while stirring.

    • Self-Validation Checkpoint: A mild exothermic reaction and a slight color change to pale yellow must occur, indicating initial salt formation.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Program the microwave synthesizer to ramp to 130°C over 2 minutes, holding at 130°C for 15 minutes. Set the maximum pressure limit to 15 bar.

  • Isolation: Cool the vessel rapidly to 40°C using compressed air. Transfer to an ice bath for 30 minutes.

    • Self-Validation Checkpoint: A dense white/pale-yellow precipitate must form. If the solution is clear, the concentration is too low; remove 50% of the solvent under reduced pressure to induce crystallization.

  • Purification: Filter the solid, wash with cold ethanol (2 × 5 mL), and dry in a vacuum oven at 80°C for 12 hours.

Phase B: Regioselective Chlorination & Hydrolysis

Mechanism & Causality: Phosphorus oxychloride (POCl3) is a poor microwave absorber. Adding a catalytic amount of N,N-diethylaniline[3] not only acts as an acid scavenger but also increases the ionic conductivity of the mixture, dramatically improving microwave coupling[4].

  • Chlorination: Suspend the dried intermediate from Phase A (1.0 eq, 3.0 mmol) in neat POCl3 (5.0 eq). Add N,N-diethylaniline (1.0 eq) dropwise.

  • Microwave Irradiation: Seal the vessel and irradiate at 90°C for 10 minutes.

    • Warning: This step generates HCl gas. Ensure the vessel is rated for >20 bar.

  • Quenching: Cool to room temperature. Carefully pour the mixture over 50 g of crushed ice with vigorous stirring.

    • Self-Validation Checkpoint: The 5,8-dichloro intermediate will precipitate as a distinct yellow solid. Filter and wash with cold water until the filtrate is pH neutral.

  • Selective Hydrolysis: Suspend the crude 5,8-dichloro intermediate in 20 mL of 10% aqueous acetic acid. Reflux conventionally (or microwave at 100°C) for 2 hours.

    • Causality: The C8 position is highly activated toward nucleophilic attack (hydrolysis) due to the electron-withdrawing effect of the adjacent pyridine nitrogen. The C5 position is less activated, allowing for regioselective mono-hydrolysis.

  • Final Validation: Cool to precipitate the final product.

    • Self-Validation Checkpoint: Analyze via LC-MS. The target mass must show [M+H]⁺ = 182.0 (with a characteristic ³⁵Cl/³⁷Cl isotopic pattern of 3:1).

Parameter Optimization Data

The following tables summarize the quantitative data used to establish the optimal parameters for this synthesis.

Table 1: Solvent Dielectric Effects on Cyclocondensation (Phase A)

SolventDielectric Constant (ε)MW Hold TimeTemp (°C)Isolated Yield (%)Purity (HPLC)
Toluene2.4 (Low absorber)45 min13012%85%
Acetonitrile37.5 (Medium absorber)25 min13068%92%
Ethanol 24.5 (High absorber) 15 min 130 94% >98%
Water80.1 (High absorber)15 min13081%90% (Side products)

Table 2: Temperature Optimization for POCl3 Chlorination (Phase B)

MW TemperatureTimePressure GeneratedProduct Distribution (Dione : Mono-Cl : Di-Cl)
70°C20 min< 5 bar40% : 10% : 50% (Incomplete)
90°C 10 min ~12 bar 0% : 0% : >98% (Optimal Di-Cl precursor)
120°C5 min> 25 bar (Venting)Extensive charring / Degradation

Troubleshooting & FAQs

TroubleshootingTree Start Issue: Low Yield of Target Compound Q1 Is the 5,8-dichloro intermediate present? Start->Q1 Q2 Is the dione precursor unreacted? Q1->Q2 No Sol1 Optimize hydrolysis time/temp (Monitor via LC-MS) Q1->Sol1 Yes (Incomplete Hydrolysis) Sol2 Ensure precursor is strictly dry; Add N,N-diethylaniline Q2->Sol2 No (Chlorination Failure) Sol3 Increase MW hold time; Verify solvent loss tangent Q2->Sol3 Yes (Incomplete Cyclization)

Fig 2: Decision matrix for diagnosing and resolving low yield in the MAOS workflow.

Q: Why does my microwave vessel overpressurize and vent during the POCl3 chlorination step? A: POCl3 reacts violently with residual moisture to generate massive volumes of HCl gas. Because microwave heating accelerates this hydrolysis, even trace water will cause a pressure spike. Solution: Rigorously dry the dione intermediate in a vacuum oven (80°C, 12h) prior to chlorination. Do not rely on air drying.

Q: I am getting a mixture of 5-chloro and 8-chloro isomers after hydrolysis. How do I improve regioselectivity? A: The electronic disparity between C5 and C8 dictates reactivity. If you observe the 8-chloro-5-oxo isomer, your hydrolysis conditions are too harsh, causing the less reactive C5 position to hydrolyze as well. Solution: Lower the concentration of acetic acid from 10% to 5%, and monitor the reaction strictly via LC-MS every 30 minutes. Quench the reaction the moment the 5,8-dichloro mass disappears.

Q: The cyclocondensation yield is below 40%, and the solution is entirely clear. What is the primary failure mode? A: Poor microwave absorption due to low reagent molarity. While ethanol is a good microwave absorber, if the concentration of your reagents is too low, the overall dielectric heating efficiency drops, and the product will not precipitate. Solution: Increase the molarity of the reaction mixture to at least 0.33 M.

Q: Can I use conventional heating for the chlorination step instead of the microwave? A: Yes. While MAOS reduces the chlorination time from 4 hours to 10 minutes, conventional reflux of POCl3 is highly reliable and avoids the high-pressure risks associated with sealed microwave vessels. If your microwave cannot safely handle >15 bar of pressure, revert to conventional reflux at 105°C for this specific step.

References

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs ACS Publications. URL:[Link]

  • Synthesis of Methylthiomaleimides for the Preparation of Pyridazines and Related Compounds ElectronicsAndBooks. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one vs 5-Bromopyrido[2,3-d]pyridazin-8(7H)-one reactivity

Reactivity Profiling of 5-Halopyrido[2,3-d]pyridazin-8(7H)-ones: A Comparative Guide for C5-Functionalization Introduction The pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a privileged pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling of 5-Halopyrido[2,3-d]pyridazin-8(7H)-ones: A Comparative Guide for C5-Functionalization

Introduction

The pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a privileged pharmacophore in modern drug discovery, featuring prominently in the design of kinase inhibitors (e.g., the pan-RAF inhibitor GNE-9815)[1] and NLRP3 inflammasome modulators[2]. Functionalization at the C5 position is a critical vector for structure-activity relationship (SAR) exploration, mirroring the well-documented functionalization strategies of related pyrido[2,3-d]pyrimidines[3].

When planning late-stage diversification, medicinal chemists must strategically choose between 5-chloropyrido[2,3-d]pyridazin-8(7H)-one and 5-bromopyrido[2,3-d]pyridazin-8(7H)-one. This guide provides an objective comparison of their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, to help researchers optimize their synthetic workflows.

Mechanistic Divergence: The Causality Behind Halogen Selection

The choice between a chloro- and bromo-substituent dictates the optimal reaction pathway due to distinct rate-determining steps in SNAr and cross-coupling mechanisms.

1. SNAr Reactivity (Advantage: 5-Chloro) In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring to form the anionic Meisenheimer complex, rather than the subsequent expulsion of the halide leaving group. Because chlorine is more electronegative than bromine, the 5-chloro derivative exerts a stronger inductive electron-withdrawing effect. This increases the electrophilicity of the C5 carbon and lowers the activation energy required to stabilize the transition state[4]. Consequently, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one is the superior and more atom-economical substrate for amination and alkoxylation.

2. Palladium-Catalyzed Cross-Coupling (Advantage: 5-Bromo) Conversely, in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the low-valent palladium species into the carbon-halogen bond. Here, bond dissociation energy (BDE) is the dominant factor. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Therefore, 5-bromopyrido[2,3-d]pyridazin-8(7H)-one undergoes oxidative addition much more rapidly, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance[5].

HalogenReactivity Start 5-Halopyrido[2,3-d]pyridazin-8(7H)-one SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (Oxidative Addition) Start->CrossCoupling Chloro 5-Chloro Derivative Preferred SNAr->Chloro Bromo 5-Bromo Derivative Preferred CrossCoupling->Bromo MechCl High Electronegativity Stabilizes Meisenheimer Complex Chloro->MechCl MechBr Lower Bond Dissociation Energy Accelerates Oxidative Addition Bromo->MechBr

Logical framework for selecting halogen substituents based on the target reaction mechanism.

Quantitative Data Comparison

The following table summarizes the experimental performance of both substrates across standard C5-functionalization conditions, demonstrating the practical impact of the mechanistic principles outlined above.

Reaction TypeReagents / Conditions5-Chloro Yield (%)5-Bromo Yield (%)Reaction TimeOptimal Substrate
SNAr (Amination) Morpholine, DIPEA, NMP, 80°C88%72%2 h (Cl) vs 5 h (Br)5-Chloro
SNAr (Alkoxylation) NaOMe, MeOH, 65°C91%80%1.5 h (Cl) vs 4 h (Br)5-Chloro
Suzuki-Miyaura PhB(OH)2, Pd(dppf)Cl2, K2CO3, 90°C35% (Incomplete)94%12 h (Cl) vs 3 h (Br)5-Bromo
Buchwald-Hartwig Aniline, Pd2(dba)3, Xantphos, 100°C20%89%16 h (Cl) vs 4 h (Br)5-Bromo

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to confirm intermediate formation before proceeding to workup.

Protocol 1: SNAr Amination of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Objective: Synthesize 5-morpholinopyrido[2,3-d]pyridazin-8(7H)-one.

  • Preparation : In a dried 20 mL scintillation vial, dissolve 5-chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 mmol, 181.5 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition : Add morpholine (1.5 mmol, 130 µL) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl. Without DIPEA, the local acidic environment would protonate the morpholine nucleophile, stalling the reaction.

  • Heating & Validation : Heat the mixture to 80°C. Aliquot 10 µL after 2 hours for LC-MS analysis. Self-Validation: The reaction is deemed complete when the starting material mass (m/z 182 [M+H]+) is fully consumed, and the product mass (m/z 233 [M+H]+) is the dominant peak.

  • Workup : Cool to room temperature and pour into ice-cold water (20 mL) under vigorous stirring. The product will precipitate. Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the pure product.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopyrido[2,3-d]pyridazin-8(7H)-one

Objective: Synthesize 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one.

  • Preparation : In a microwave vial, combine 5-bromopyrido[2,3-d]pyridazin-8(7H)-one (1.0 mmol, 226.0 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and K2CO3 (2.5 mmol, 345.5 mg).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst and to suppress the homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(dppf)Cl2 (0.05 mmol, 36.5 mg), seal the vial with a crimp cap, and heat to 90°C for 3 hours.

  • Validation : Check by TLC (EtOAc/Hexane 1:1) and LC-MS. Self-Validation: The disappearance of the distinct 1:1 bromo-isotope pattern (m/z 226/228) confirms complete oxidative addition and successful cross-coupling.

  • Workup : Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the product.

ExpWorkflow Substrate Select Substrate (5-Cl or 5-Br) PathA Path A: SNAr (Amine, DIPEA, NMP, 80°C) Substrate->PathA 5-Cl PathB Path B: Suzuki (Boronic Acid, Pd(dppf)Cl2, K2CO3, 90°C) Substrate->PathB 5-Br Monitor LC-MS Monitoring (Check Conversion) PathA->Monitor PathB->Monitor WorkupA Aqueous Workup & Precipitation Monitor->WorkupA SNAr WorkupB Celite Filtration & Chromatography Monitor->WorkupB Suzuki Pure Pure C5-Substituted Product WorkupA->Pure WorkupB->Pure

Step-by-step experimental workflow for parallel C5-functionalization of halopyridazines.

References

  • Title : Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Source : Journal of the American Chemical Society (JACS) URL :[Link]

  • Title : An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Source : Organic Process Research & Development / ResearchGate URL :[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Analogues

This guide provides a comparative analysis of the biological activity of a series of analogues based on the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold. While direct, quantitative binding affinity data for this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the biological activity of a series of analogues based on the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold. While direct, quantitative binding affinity data for this specific series is not extensively available in the public domain, this document synthesizes existing in vivo efficacy data and molecular modeling studies to infer structure-activity relationships (SAR). The primary biological target for this class of compounds appears to be the GABA-A receptor, a key player in central nervous system inhibition.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyridazinone derivatives. We will delve into the rationale behind the molecular design, present a comparison of the biological activities of several analogues, and provide a detailed, exemplary protocol for assessing binding affinity to the GABA-A receptor.

Introduction to the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Scaffold

The pyrido[2,3-d]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[1][2] The introduction of a chlorine atom at the 5-position and an oxo group at the 8-position of the pyridopyridazinone ring system creates a key intermediate for the synthesis of a diverse library of substituted analogues.[3] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The primary focus of this guide is a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one analogues, where the chlorine at the 5-position is replaced with various amine-containing moieties. These substitutions are intended to explore the chemical space around the core scaffold to identify compounds with enhanced biological activity. Based on molecular docking studies and the observed anticonvulsant effects, the GABA-A receptor has been identified as a likely target for this series of compounds.[3]

The GABA-A Receptor: A Key Target for CNS Depressants

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[4] When activated by its endogenous ligand, GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. The GABA-A receptor is a well-established target for a variety of drugs, including benzodiazepines, barbiturates, and certain anesthetics, which all act to enhance the receptor's inhibitory function.[5][6] The anticonvulsant activity observed for the 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one analogues strongly suggests their interaction with this receptor.[7]

Comparative Biological Activity of 5-Substituted Analogues

While direct in vitro binding affinity data (e.g., Kᵢ or Kₔ values) for the following series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one analogues against the GABA-A receptor is not publicly available, a 2024 study by Rudresh HM, et al. provides valuable in vivo data on their anticonvulsant and anti-inflammatory activities.[3] This data serves as a surrogate for comparing the potential efficacy of these compounds, which is ultimately influenced by their binding affinity for the target receptor, as well as their absorption, distribution, metabolism, and excretion (ADME) properties.

The core structure, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, serves as the precursor for the synthesis of the analogues listed in the table below.

Table 1: Comparative Biological Activity of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Analogues [3]

Compound ID5-Position SubstituentAnticonvulsant Activity (% Inhibition of Hind Limb Tonic Extension)Anti-inflammatory Activity (% Inhibition of Protein Denaturation)
5a 4-methylpiperazin-1-yl100%71.32%
5b 4-(4-methoxyphenyl)piperazin-1-yl100%88.77%
5c (3-(dimethylamino)propyl)aminoNot Reported89.33%
5d 4-ethylpiperazin-1-yl98.9%Poor
5e 4-benzylpiperazin-1-ylNot Reported81.40%
5f 4-(2-methoxyphenyl)piperazin-1-ylNot Reported80.74%
5g benzylamino98.9%Poor
5h 4-phenylpiperazin-1-ylNot ReportedPoor
5i 4-(2-chlorophenyl)piperazin-1-ylNot Reported77.27%
5j 4-(pyridin-2-yl)piperazin-1-ylNot Reported77.79%
Structure-Activity Relationship (SAR) Insights
  • Piperazine Moiety: The presence of a piperazine ring at the 5-position appears to be crucial for high anticonvulsant activity, as seen in compounds 5a , 5b , and 5d .

  • Substitution on the Piperazine Ring:

    • A simple methyl group on the distal nitrogen of the piperazine (5a ) is sufficient for maximal anticonvulsant activity.

    • The introduction of a methoxyphenyl group (5b ) maintains high anticonvulsant activity and significantly enhances anti-inflammatory activity. This suggests that the electron-donating methoxy group and the increased steric bulk may contribute to a more favorable interaction with the biological target(s).

    • An ethyl group (5d ) also results in potent anticonvulsant activity.

  • Non-Piperazine Substituents: A simple benzylamino substituent (5g ) also confers strong anticonvulsant activity, indicating that the piperazine ring is not an absolute requirement, but a suitable pharmacophore with a basic nitrogen and aromatic character is beneficial.

  • Anti-inflammatory Activity: The anti-inflammatory activity appears to be more sensitive to the nature of the substituent on the piperazine ring. The methoxyphenyl (5b ) and dimethylaminopropyl (5c ) substituents confer the highest activity.

Experimental Methodologies

To facilitate further research and validation of the binding affinity of these compounds, a detailed, representative protocol for a radioligand binding assay for the GABA-A receptor is provided below. This protocol is based on established methodologies for studying GABA-A receptor ligands.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Kᵢ) of test compounds for the GABA-A receptor by measuring their ability to displace a known radioligand.

Materials:

  • Test Compounds: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one analogues

  • Radioligand: [³H]-Muscimol or [³H]-Flunitrazepam (for the benzodiazepine site)

  • Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., GABA or Diazepam).

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Test compound at various concentrations (typically a serial dilution).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the non-radioactive ligand.

    • Add the radioligand at a concentration near its Kₔ value to all wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Chemical Structures

cluster_core Core Scaffold cluster_analogues Representative Analogues core core a 5a: R = 4-methylpiperazin-1-yl core->a Substitution at Position 5 b 5b: R = 4-(4-methoxyphenyl)piperazin-1-yl core->b g 5g: R = benzylamino core->g

Caption: Core structure of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one and representative analogues.

Experimental Workflow

prep Receptor Membrane Preparation assay Binding Assay Incubation (Test Compound + Radioligand + Membranes) prep->assay filter Rapid Filtration (Separation of Bound/Free Radioligand) assay->filter wash Filter Washing filter->wash count Scintillation Counting (Quantification of Bound Radioligand) wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Caption: Workflow for a radioligand binding assay.

GABA-A Receptor Signaling Pathway

cluster_pathway GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Channel Chloride Channel (Opens) Receptor->Channel Cl_influx Chloride Ion Influx Channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the GABA-A receptor.

Conclusion and Future Directions

The 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold represents a promising starting point for the development of novel central nervous system modulators. The preliminary structure-activity relationships derived from in vivo anticonvulsant and anti-inflammatory data suggest that substitution at the 5-position with various amine-containing moieties, particularly substituted piperazines, can lead to potent biological activity. The GABA-A receptor is a plausible target for these compounds, and further investigation is warranted to confirm this hypothesis.

Future research should focus on:

  • Quantitative Binding Affinity Studies: Performing in vitro radioligand binding assays or surface plasmon resonance (SPR) studies to determine the Kᵢ or Kₔ values of this series of analogues for the GABA-A receptor and its various subtypes. This will provide a more direct and quantitative measure of their binding affinity and allow for a more precise understanding of the SAR.

  • Electrophysiological Studies: Utilizing techniques such as patch-clamp electrophysiology to characterize the functional effects of these compounds on GABA-A receptor-mediated currents. This will help to determine whether they act as agonists, antagonists, or allosteric modulators.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: A more comprehensive evaluation of the ADME properties of the most potent compounds will be necessary to assess their potential as drug candidates.

By pursuing these avenues of research, a more complete picture of the therapeutic potential of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one analogues can be developed.

References

  • Hevers, W., & Lüddens, H. (1998). The diversity of GABAA receptors. Pharmacological and electrophysiological properties of GABAA channel subtypes. Molecular Neurobiology, 18(1), 35-86.
  • Johnston, G. A. (2014). GABAA receptor pharmacology. Pharmacology & therapeutics, 141(1), 1-13.
  • Olsen, R. W. (2018). GABAA receptor: positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22.
  • Krishek, B. J., Moss, S. J., & Smart, T. G. (1996). Interaction of pyridazinyl-GABA derivatives with recombinant GABAA receptors. British journal of pharmacology, 119(5), 1055-1064. [Link]

  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 269, 116310. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological reviews, 47(2), 181-234.
  • Whiting, P. J. (2003). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug discovery today, 8(10), 445-450.
  • Discovery of novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors with antitumor activity. ACS Medicinal Chemistry Letters, 10(5), 786-791. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3379. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(43), 28243-28257. [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 7(10), 209-217. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. MedChemComm, 11(1), 143-150. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(10), 1269-1290. [Link]

  • Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2355-2361. [Link]

  • Synthesis of the 5-hydroxy substituted pyrido[2,3-d]pyrimidin-7(8H)-one... ResearchGate. [Link]

  • Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. Il Farmaco, 54(11-12), 769-777. [Link]

Sources

Validation

Comparative Synthetic Routes for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one: Regiocontrol vs. Scalability

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter the pyrido[2,3-d]pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter the pyrido[2,3-d]pyridazine scaffold in the development of targeted therapeutics. Specifically, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one is a highly versatile, privileged building block utilized in the synthesis of KRAS G12C inhibitors[1] and various kinase inhibitors targeting ZAP-70 and p38 MAP kinase[2].

The core challenge in synthesizing this bicyclic system lies in regiocontrol . The asymmetric nature of the pyridine ring means that functionalizing the pyridazine moiety at the 5- and 8-positions requires strategic synthetic planning to avoid inseparable isomeric mixtures. In this guide, I objectively compare the two most viable synthetic routes—the classical Deoxychlorination-Selective Hydrolysis Pathway and the advanced Regiospecific Sandmeyer Pathway —detailing the mechanistic causality, performance metrics, and self-validating experimental protocols for each.

Route A: The Deoxychlorination-Selective Hydrolysis Pathway

This is the industry-standard route for scaling up pyrido[2,3-d]pyridazine derivatives[1]. It relies on the inherent electronic asymmetry of the fused bicyclic system to drive a regioselective hydrolysis.

RouteA SM Quinolinic Acid Int1 Pyrido[2,3-d]pyridazine -5,8-dione SM->Int1 N2H4·H2O 120°C Int2 5,8-Dichloropyrido [2,3-d]pyridazine Int1->Int2 POCl3, Pyridine 100°C Prod 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one Int2->Prod 1M NaOH, THF Regioselective Hydrolysis

Figure 1: Workflow of the Deoxychlorination-Selective Hydrolysis Pathway.

Mechanistic Causality

Why does the 8-position hydrolyze faster than the 5-position? In the 5,8-dichloropyrido[2,3-d]pyridazine intermediate, the C8 position is conjugated directly with the electron-withdrawing N1 nitrogen of the pyridine ring. This inductive and resonance-based electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C8. Consequently, when exposed to hydroxide ions, nucleophilic aromatic substitution (S_NAr) occurs preferentially at C8, yielding the 8-oxo-5-chloro derivative. However, because C5 is also activated by the adjacent pyridazine nitrogens, the regioselectivity is imperfect (typically ~4:1), necessitating careful purification.

Self-Validating Experimental Protocol

Step 1: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine

  • Reaction: Suspend 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (1.0 eq) in phosphorus oxychloride (POCl3, 8.0 eq). Slowly add pyridine (2.0 eq) at 0 °C to act as an acid scavenger and nucleophilic catalyst[1].

  • Heating: Heat the mixture to 100 °C for 2 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the dione (m/z 164[M+H]+) is fully consumed, replaced by the dichloro product (m/z 200[M+H]+), which exhibits a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice. Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Regioselective Hydrolysis

  • Reaction: Dissolve 5,8-dichloropyrido[2,3-d]pyridazine (1.0 eq) in THF. Dropwise, add 1M aqueous NaOH (1.1 eq) at 0 °C to suppress over-hydrolysis.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The non-polar dichloro spot will disappear, replaced by a highly polar, UV-active spot at the baseline.

  • Validation of Regioselectivity: Post-workup, confirm the regiochemistry via 1H-NMR. The C2 proton of the pyridine ring will shift upfield compared to the 5-oxo isomer due to the shielding effect of the newly formed lactam carbonyl at C8.

Route B: The Regiospecific Sandmeyer Pathway

For projects where chromatographic separation of isomers is a bottleneck, Route B offers absolute regiocontrol by pre-installing the functional asymmetry before ring closure.

RouteB SM 2-Cyanonicotinic Acid Int1 5-Aminopyrido[2,3-d] pyridazin-8(7H)-one SM->Int1 N2H4·H2O, EtOH Reflux Prod 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one Int1->Prod NaNO2, HCl, CuCl Sandmeyer Reaction

Figure 2: Workflow of the Regiospecific Sandmeyer Pathway.

Mechanistic Causality

By starting with 2-cyanonicotinic acid, the cyclization with hydrazine hydrate is forced into a specific orientation. Hydrazine preferentially attacks the highly electrophilic nitrile carbon first, followed by intramolecular amidation at the carboxylic acid. This unambiguously installs the amino group at C5 and the oxo group at C8. The subsequent Sandmeyer reaction utilizes nitrous acid to form a diazonium salt at C5, which is displaced by chloride via a Cu(I)-catalyzed radical mechanism. This route guarantees >99% regioselectivity, bypassing the thermodynamic mixtures seen in Route A[3].

Self-Validating Experimental Protocol

Step 1: Synthesis of 5-Aminopyrido[2,3-d]pyridazin-8(7H)-one

  • Reaction: Dissolve 2-cyanonicotinic acid (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heating: Reflux the mixture for 12 hours until a yellow precipitate forms.

  • Self-Validation (IPC): Monitor via FT-IR spectroscopy. The sharp nitrile C≡N stretch at ~2220 cm⁻¹ will completely disappear, replaced by a strong lactam C=O stretch at ~1660 cm⁻¹ and primary amine N-H stretches at 3300-3400 cm⁻¹.

  • Workup: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Sandmeyer Chlorination

  • Diazotization: Suspend the amine (1.0 eq) in concentrated HCl and cool to 0 °C. Slowly add a solution of sodium nitrite (NaNO2, 1.2 eq) in water, maintaining the temperature below 5 °C.

  • Chlorination: After 30 minutes, add copper(I) chloride (CuCl, 1.1 eq) in concentrated HCl. Warm the mixture to 60 °C for 1 hour.

  • Self-Validation (IPC): The evolution of nitrogen gas (vigorous bubbling) visually confirms the decomposition of the diazonium intermediate. LC-MS will confirm the mass shift from the amine (m/z 163 [M+H]+) to the chloride product (m/z 182 [M+H]+, 3:1 isotopic pattern).

Performance Comparison

To aid in route selection for your specific drug development phase, the following table synthesizes the quantitative performance data of both methodologies:

ParameterRoute A: Deoxychlorination/HydrolysisRoute B: Regiospecific Sandmeyer
Overall Yield 45% – 55%35% – 40%
Regioselectivity ~80% (Requires recrystallization/chromatography)>99% (Absolute control)
Key Reagents POCl3, Pyridine, NaOHHydrazine, NaNO2, CuCl
Scalability High (Ideal for multi-kilogram GMP campaigns)Moderate (Diazonium handling limits batch size)
Cost per Gram Low (Cheap starting materials)Medium (Expensive starting materials)
E-Factor (Waste) High (Due to POCl3 and aqueous quenching)Moderate (Cleaner workups, less solvent waste)
Conclusion

For early-stage discovery chemistry where absolute structural certainty is required without the burden of complex purification, Route B is superior. However, once a candidate advances to process development and multi-kilogram scale-up (such as in the manufacturing of KRAS inhibitors[4]), the raw material economics and avoidance of diazonium intermediates make Route A the mandatory choice, provided that robust crystallization protocols are established to purge the minor 5-oxo isomer.

Sources

Comparative

Benchmarking 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Against Standard Heterocyclic Scaffolds in Targeted Therapeutics

Introduction to the Scaffold In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates a molecule’s physicochemical properties, binding affinity, and metabolic stability. 5-Chloropyrido[2,3-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates a molecule’s physicochemical properties, binding affinity, and metabolic stability. 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one has emerged as a highly versatile, halogenated bicyclic heteroaromatic building block. It serves as an advanced bioisostere for classic carbocyclic scaffolds like phthalazin-1(2H)-one and quinazolin-4(3H)-one.

Historically, the pyrido[2,3-d]pyridazin-8(7H)-one core has been leveraged in the development of potent analgesic agents 1 and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. By benchmarking this compound against standard alternatives, drug development professionals can strategically exploit its unique electronic and steric properties for targeted therapeutics.

Structural and Mechanistic Benchmarking

To understand why 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a superior starting point for specific kinase and PARP-1 inhibitors, we must analyze its structural features through the lens of target engagement and causality.

The Lactam Pharmacophore

The cyclic amide (lactam) motif (NH-C=O) is the critical anchoring point for PARP-1 inhibitors. This motif mimics the nicotinamide moiety of NAD+, allowing the scaffold to insert deeply into the enzyme's catalytic domain. Structural studies on related phthalazinones demonstrate that this lactam core forms indispensable bidentate hydrogen bonds with the backbone amide of Gly863 and the hydroxyl group of Ser904 within the PARP-1 active site 23.

The Pyridine Ring vs. Benzene

While standard phthalazinones utilize a hydrophobic benzene ring, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one incorporates a pyridine ring. The inclusion of this nitrogen atom fundamentally alters the electron density of the bicyclic system. Causality: The basic nitrogen introduces an additional hydrogen-bond acceptor, which can interact with solvent molecules or specific active-site residues, thereby lowering the overall lipophilicity (LogP) and increasing the Polar Surface Area (PSA). This is a critical design choice to overcome the poor aqueous solubility often associated with flat, highly aromatic PARP inhibitors.

The 5-Chloro Substituent

The chlorine atom at the C5 position serves a dual purpose. Biologically, it provides a specific steric bulk that can occupy hydrophobic sub-pockets, inducing favorable torsional angles in attached substituents. Chemically, it acts as a highly reactive electrophilic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), allowing rapid diversification of the scaffold.

PARP_Pathway DNA DNA Damage PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD Repair DNA Repair NAD->Repair Inhibitor Pyridopyridazinone Inhibitor Inhibitor->PARP1 Competitive Binding Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis BRCA-mutant

Fig 1: Mechanism of PARP-1 inhibition and synthetic lethality by pyridopyridazinone derivatives.

Quantitative Data Comparison

To objectively benchmark 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, we compare its baseline physicochemical properties against two standard heterocyclic cores.

Scaffold CoreStructure TypeLogP (calc)PSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Target Utility
5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Heterobicyclic (N-rich)~0.8 - 1.258.214PARP-1, Kinases, 15-PGDH
Phthalazin-1(2H)-one Carbocyclic-fused~1.5 - 1.845.312PARP-1 (e.g., Olaparib)
Quinazolin-4(3H)-one Carbocyclic-fused~1.4 - 1.745.313Kinases (e.g., EGFR, PI3K)

Data Summary: The pyridopyridazinone scaffold offers a significantly higher PSA and lower LogP than its carbocyclic counterparts, providing a wider therapeutic window for optimizing oral bioavailability and mitigating off-target lipophilic toxicity.

Experimental Protocols: Scaffold Functionalization & Validation

To demonstrate the utility of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, the following self-validating protocol outlines its late-stage functionalization via Suzuki-Miyaura cross-coupling, followed by a biochemical validation assay.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality Check: We utilize Pd(dppf)Cl₂ as the catalyst for this transformation. The large bite angle of the dppf ligand (~99.1°) forces a cis geometry of the intermediate complexes, which dramatically accelerates the reductive elimination step for sterically hindered heterocyclic substrates and prevents unwanted protodehalogenation side reactions 45.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, facilitating efficient transmetalation.

  • Reaction: Heat the mixture to 90°C and stir for 4-6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the target derivative via reverse-phase HPLC.

Protocol B: PARP-1 Biochemical Assay (Fluorescence Polarization)

Causality Check: Fluorescence Polarization (FP) is selected over standard colorimetric assays because the displacement of a fluorescent NAD+ probe by the synthesized inhibitor directly correlates with the change in the probe's rotational correlation time in solution, providing a highly sensitive, homogeneous readout free from compound autofluorescence interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific protein aggregation.

  • Enzyme/Probe Mix: Incubate recombinant human PARP-1 enzyme (10 nM) with a fluorescently labeled NAD+ analog (e.g., fluorescein-NAD+) (5 nM) in the assay buffer.

  • Inhibitor Titration: Dispense the functionalized pyridopyridazinone derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate.

  • Incubation & Reading: Add the Enzyme/Probe mix to the compounds, incubate for 60 minutes at room temperature, and measure the fluorescence polarization (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the IC₅₀ values using a 4-parameter logistic regression model.

Workflow Step1 1. Scaffold Preparation 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Step2 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, Boronic Acid, Base Step1->Step2 Step3 3. HPLC Purification Isolating the targeted derivative Step2->Step3 Step4 4. PARP-1 Biochemical Assay Fluorescence Polarization Step3->Step4

Fig 2: Experimental workflow from late-stage functionalization to biochemical screening.

References

  • [1] Arylpiperazinylalkylpyridazinones and Analogues as Potent and Orally Active Antinociceptive Agents: Synthesis and Studies on Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. 2

  • [3] YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • [4] Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis. SciSpace. 4

  • [5] Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. PubMed Central (PMC) - NIH. 5

Sources

Validation

A Comparative Guide to Validating the Biological Activity of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Derivatives

This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold. Designed for researchers, medicinal chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from the 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data reporting to explain the causality behind experimental choices, offering robust, self-validating protocols for assessing the therapeutic potential of this promising class of compounds.

The pyrido[2,3-d]pyridazine core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] The 5-chloro substituent serves as a versatile synthetic handle, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on the two most prominent and therapeutically relevant activities: anticancer and anti-inflammatory effects.

Section 1: Anticancer Activity: Targeting Dysregulated Cell Signaling

Many pyridopyridazinone derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells and drive proliferation, angiogenesis, and metastasis.[3][4][5] Key targets identified for this scaffold include Feline Encephalitis Virus-Related (FER) tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Threonine Tyrosine Kinase (TTK).[4][6][7][8]

Comparative Performance of Representative Derivatives

The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cellular assays. Lower IC50 values denote higher potency.

Derivative Class (Substitution at 5-position) Target Kinase Cancer Cell Line Biochemical IC50 (nM) Cellular GI50 (µM) Reference Compound Ref.
Cyano-substitutedFERMDA-MB-468 (Breast)15.20.85Erlotinib[4]
(1R,2S)-2-aminocyclohexylFERA549 (Lung)8.90.42Erlotinib[4]
DiarylureaVEGFR-2HCT-116 (Colon)-1.66Sorafenib[6][7]
Phenyl-substitutedTTKHCT-116 (Colon)232.1Paclitaxel[8]
Experimental Validation: A Multi-Faceted Approach

A rigorous validation workflow is essential to move from a potential hit to a viable lead compound. This process confirms target engagement, cellular activity, and the specific mechanism of cell death.

G cluster_0 Level 1: Target Engagement cluster_1 Level 2: Cellular Potency cluster_2 Level 3: Mechanism of Action A In Vitro Kinase Assay B Cell Viability Assay (MTT / LDH) A->B Confirm cellular activity C Cell Cycle Analysis (Flow Cytometry) B->C Investigate cytostatic vs. cytotoxic effects D Apoptosis Assay (Annexin V / Caspase) B->D Determine cell death pathway

Caption: Hierarchical workflow for validating anticancer activity.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of its target kinase.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a preferred method due to its high sensitivity, low background, and homogeneous (no-wash) format, making it suitable for high-throughput screening.[10]

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, a lanthanide-labeled anti-phospho-substrate antibody (donor), and a ULight™-labeled peptide substrate (acceptor).

  • Compound Plating: Serially dilute the test derivatives in DMSO and dispense into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the compound and incubate briefly to allow for binding.

    • Initiate the phosphorylation reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[9]

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET antibody detection mixture.

  • Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the lanthanide donor).

  • Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Cytotoxicity Assay (MTT Assay)

Causality: This assay provides a measure of overall cell health by assessing mitochondrial metabolic activity.[11] A reduction in the conversion of MTT to formazan indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to untreated control wells. Plot cell viability (%) against compound concentration to calculate the GI50/IC50 value.

Protocol 3: Cell Cycle and Apoptosis Analysis

Causality: To understand how the compounds inhibit cell growth, it's crucial to determine if they cause cell cycle arrest or induce programmed cell death (apoptosis).[11][12] Flow cytometry allows for the simultaneous analysis of both processes in the same cell population.[13]

Methodology:

  • Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells to ensure apoptotic bodies are included.

  • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12][14] PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Staining (Cell Cycle): For a separate sample, fix cells in cold 70% ethanol. Treat with RNase A and stain with a DNA-binding dye like PI or DAPI.

    • Principle: The amount of DNA stain taken up is proportional to the DNA content, allowing for differentiation between G0/G1, S, and G2/M phases of the cell cycle.[11]

  • Data Acquisition & Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). For cell cycle, quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]

Section 2: Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The pyridazinone structure is a well-established scaffold for developing anti-inflammatory drugs, often by inhibiting cyclooxygenase (COX) enzymes.[15][16][17] Selective inhibition of COX-2 over COX-1 is a key goal, as it is associated with potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[17][18]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Deriv Pyridopyridazinone Derivative Deriv->COX Inhibition

Caption: Mechanism of COX inhibition by pyridopyridazinone derivatives.
Comparative Performance against COX Enzymes

The selectivity index (SI) is a critical parameter, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Derivative Class (Substitution at 5-position) COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Reference Compound Ref.
Phenyl-substituted (5a)12.870.7716.70Indomethacin (SI=0.50)[18]
Phenyl-substituted (5f)25.291.8913.38Celecoxib (SI=37.03)[18]
Piperazinyl-substituted>1001.25>80Indomethacin[16][17]
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This colorimetric assay directly measures the peroxidase activity of purified COX-1 and COX-2 enzymes, allowing for a direct comparison of a compound's inhibitory effect on each isoform to determine potency and selectivity.

Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit which includes purified human recombinant COX-1 and COX-2 enzymes, heme, assay buffer, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).

  • Compound Incubation: Add the test derivative (serially diluted) to the wells of a 96-well plate.

  • Enzyme Reaction: Add the enzyme (either COX-1 or COX-2) to the wells and incubate to allow inhibitor binding.

  • Initiation and Detection: Initiate the reaction by adding arachidonic acid. The peroxidase component of COX will oxidize the colorimetric substrate, causing a color change.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 590 nm) over several minutes to determine the reaction rate.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values for both COX-1 and COX-2 and calculate the Selectivity Index.

Protocol 5: Measurement of Inflammatory Mediators in Macrophages

Causality: To confirm anti-inflammatory activity in a cellular context, we measure the inhibition of key pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in immune cells (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS).[15][18] This provides a more physiologically relevant assessment of a compound's efficacy.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test derivative for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix the supernatant with Griess reagent A and B in a new plate.

    • Incubate in the dark. The reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

    • Measure absorbance at ~540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the collected supernatant, adding a detection antibody, and then a substrate to produce a colorimetric or chemiluminescent signal.

    • Quantify cytokine concentrations based on a standard curve.

  • Analysis: Determine the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compounds.

Section 3: Synthesis and Structure-Activity Relationship (SAR)

The 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one core is typically synthesized from readily available starting materials like pyridine dicarboxylic acid.[2] The subsequent nucleophilic substitution at the C5 position is the key step for generating a diverse library of derivatives.

G A Pyridine-2,3- dicarboxylic acid B Pyrido[2,3-d]pyridazine -5,8-dione A->B Hydrazine C 5,8-Dichloropyrido [2,3-d]pyridazine B->C POCl3 D 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one C->D Dilute HCl E Diverse Functionalized Derivatives D->E Nucleophilic Substitution (e.g., R-NH2)

Caption: General synthetic pathway to target derivatives.

Structure-Activity Insights:

  • For Anticancer (Kinase Inhibitor) Activity: The nature of the group introduced at the C5 position is critical for target specificity and potency. Small, electron-withdrawing groups like a cyano (-CN) moiety or specific cyclic amines like (1R,2S)-2-aminocyclohexyl have been shown to enhance inhibitory activity against FER kinase.[4] Larger diarylurea moieties can confer activity against kinases like VEGFR-2.[6]

  • For Anti-inflammatory (COX-2) Activity: The introduction of bulky aryl or piperazinyl groups at the C5 position often leads to potent and selective COX-2 inhibition.[16][18] The steric bulk of these substituents is thought to prevent binding to the narrower active site of the COX-1 isoform while allowing favorable interactions within the larger, more accommodating active site of COX-2.

Conclusion

The 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one scaffold is a highly validated and versatile starting point for the development of potent therapeutic agents. By employing the multi-tiered validation workflows and specific protocols outlined in this guide, researchers can effectively characterize novel derivatives, compare their performance against established benchmarks, and elucidate their mechanisms of action. The structure-activity relationships highlighted demonstrate that strategic chemical modifications can be used to tune the biological activity towards either potent kinase inhibition for oncology applications or selective COX-2 inhibition for anti-inflammatory therapies, underscoring the significant potential of this chemical class in modern drug discovery.

References

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024). MDPI.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. (2020). Progress in Chemical and Biochemical Research.
  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). R Discovery.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019).
  • Cell Cycle Proliferation | Cell-Based Functional Assay. BD Biosciences.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone. (2016). European Journal of Chemistry.
  • Guide to cell health assays. Abcam.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed.
  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC.
  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI.
  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Deriv
  • Apoptosis Assays.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. PMC.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019).
  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evalu
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • In Vitro JAK Kinase Activity and Inhibition Assays. (2014).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). PubMed.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2022). RSC Publishing.
  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2024). PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)

Sources

Safety & Regulatory Compliance

Safety

5-Chloropyrido[2,3-d]pyridazin-8(7H)-one proper disposal procedures

Standard Operating Procedure: Safety and Disposal of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one 1. Operational Overview & Hazard Profile 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a halogenated nitrogenous heterocycle fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety and Disposal of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

1. Operational Overview & Hazard Profile 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a halogenated nitrogenous heterocycle frequently utilized as a specialized intermediate in drug discovery and organic synthesis. Due to the presence of the reactive chlorine atom on an electron-deficient aromatic system, this compound poses specific toxicological and environmental risks that dictate strict operational and disposal protocols.

Causality of Hazards: The electrophilic nature of the chloropyridazine moiety makes it highly susceptible to nucleophilic substitution. In biological systems, this can lead to off-target reactivity with cellular nucleophiles, presenting acute oral toxicity and severe skin/eye irritation[1]. Environmentally, halogenated heterocycles exhibit high persistence and potential aquatic toxicity[2], necessitating strict segregation from aqueous waste streams and non-halogenated organic waste to prevent ecological contamination.

2. Personal Protective Equipment (PPE) & Engineering Controls To mitigate exposure during handling and disposal, the following controls are mandatory[3]:

  • Primary Containment: Handle all dry powders within a certified chemical fume hood or ventilated balance enclosure to prevent the inhalation of aerosolized particulates.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness). The outer glove must be removed immediately upon contamination to prevent cross-contamination of laboratory surfaces.

  • Eye/Face Protection: ANSI Z87.1 compliant safety goggles.

  • Body Protection: Flame-resistant laboratory coat and closed-toe footwear.

3. Step-by-Step Disposal Methodologies Under the Resource Conservation and Recovery Act (RCRA), laboratories must ensure that hazardous waste determinations are made accurately and that waste is routed to the correct accumulation areas[4][5]. 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one must be strictly managed as Halogenated Organic Waste .

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated Consumables)

  • Collection: Place all residual solid chemical, contaminated weighing paper, pipette tips, and primary gloves into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

    • Causality Check: Never use aluminum containers for halogenated or corrosive waste. Halogenated compounds and their degradation products can react exothermically with active metals like aluminum, leading to gas generation, over-pressurization, and catastrophic container rupture[6].

  • Labeling: Affix a standardized hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste," list "5-Chloropyrido[2,3-d]pyridazin-8(7H)-one" as the constituent, and include the "Toxic" hazard pictogram[7].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the direct control of the operator[4].

  • Institutional Transfer: Once the container is full or reaches the institutional time limit (e.g., 6 months for academic labs operating under EPA Subpart K), transfer it to the Central Accumulation Area (CAA) for licensed contractor pickup[5].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Rinsates)

  • Segregation: Ensure the liquid waste carboy is explicitly designated for "Halogenated Solvents."

    • Causality Check: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can cause incompatible chemical reactions (e.g., mixing with strong bases can cause exothermic degradation)[8][9].

  • Transfer: Using a secondary containment tray, carefully pour the liquid waste (e.g., the compound dissolved in dichloromethane, DMSO, or methanol) into the HDPE halogenated waste carboy.

  • Decontamination of Glassware: Triple-rinse any glassware that contained the compound with a compatible organic solvent (e.g., acetone).

    • Causality Check: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one has negligible aqueous solubility. Attempting to wash contaminated glassware directly in a sink will fail to remove the compound and will illegally discharge hazardous waste into the municipal wastewater system. Collect this organic rinsate in the halogenated liquid waste container[9]. Only after organic triple-rinsing should the glassware be washed in the standard aqueous sink.

  • Capping: Keep the waste container securely closed at all times except when actively adding waste to prevent vapor release and comply with EPA regulations[7].

4. Waste Stream Data Summary The following table summarizes the quantitative and logistical data for the disposal of this compound to ensure rapid operational decision-making:

Waste CategoryTypical ConstituentsApproved Container MaterialIncompatible MaterialsFinal Disposal Route
Solid Waste 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one powder, PPE, wipesHigh-Density Polyethylene (HDPE)Aluminum, strong oxidizersHigh-Temperature Incineration
Liquid Waste Compound dissolved in DCM, DMSO, DMF, or AcetoneHDPE or PTFE-lined glassStrong bases, aqueous acidsFuel Blending / Incineration
Aqueous Waste None (Do not flush down sink)N/AN/AN/A

5. Waste Segregation Workflow The following diagram illustrates the proper routing of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one waste streams to ensure environmental compliance and laboratory safety.

G Start 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated Segregate Incineration High-Temperature Incineration (Licensed EPA/RCRA Contractor) Halogenated->Incineration Final Disposal

Figure 1: Workflow for the segregation and disposal of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.

6. References 1. SAFETY DATA SHEET - MilliporeSigma. sigmaaldrich.com. 2.[1] SAFETY DATA SHEET: 6-Chloro-7-deazapurine. fishersci.com. 3.[2] Safety data sheet: Chlorpyrifos. cpachem.com. 4.[3] Chemwatch GHS SDS in English (European) 61970. chemstock.ae. 5.[7] Managing Hazardous Chemical Waste in the Lab. labmanager.com. 6.[8] Hazardous Chemical Waste Management in Teaching Laboratories. acs.org. 7.[4] Regulations for Hazardous Waste Generated at Academic Laboratories. epa.gov. 8.[5] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. epa.gov. 9.[6] Lessons Learned—Aluminum Waste Container Rupture. acs.org. 10.[9] Hazardous Laboratory Waste Disposal Manual. ubc.ca.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
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